molecular formula C14H13NO B025970 9H-Xanthene-9-methanamine CAS No. 100866-28-2

9H-Xanthene-9-methanamine

Cat. No.: B025970
CAS No.: 100866-28-2
M. Wt: 211.26 g/mol
InChI Key: VYDDHEPARBFMGU-UHFFFAOYSA-N
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Description

9H-Xanthene-9-methanamine is a chemical compound built upon the versatile 9H-xanthene scaffold, a tricyclic structure consisting of two benzene rings fused to a central pyran ring . The core xanthene structure is recognized in medicinal chemistry as a privileged scaffold, meaning it is capable of providing desirable biological activity against a range of therapeutic targets . The specific addition of a methanamine group at the 9-position makes this derivative a valuable intermediate for researchers. This functional group offers a reactive primary amine, which can be readily utilized in further chemical synthesis, such as forming amides, imines, or undergoing alkylation to create more complex molecules for drug discovery programs. Researchers can leverage this compound in the design and synthesis of novel bioactive molecules. Xanthene-based compounds are known to exhibit a wide spectrum of pharmacological activities, including potential applications as anti-inflammatory, anti-psychotic, and antimicrobial agents . Beyond pharmaceutical research, the xanthene core is a fundamental structure in developing dyes and functional materials due to its inherent photophysical properties . This product is intended for use in laboratory research as a building block or synthetic intermediate. It is supplied as a high-purity material to ensure consistent experimental results. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-xanthen-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDDHEPARBFMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576237
Record name 1-(9H-Xanthen-9-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100866-28-2
Record name 9H-Xanthen-9-ylmethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Xanthen-9-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-XANTHEN-9-YLMETHANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 9H-Xanthene-9-methanamine – Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9H-Xanthene-9-methanamine (CAS: 100866-28-2) represents a critical pharmacophore in medicinal chemistry, serving as a rigid, tricyclic scaffold that bridges the gap between flexible benzylamines and planar anthracene derivatives.[1] Its unique structural geometry—characterized by the "butterfly" folding of the xanthene core—imparts distinct steric and electronic properties that are highly valued in the design of G-protein coupled receptor (GPCR) ligands, antiviral agents, and anticholinergics.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a validated synthesis protocol via amide reduction, and critical stability considerations regarding C9-oxidation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The physicochemical properties of this compound are dominated by the lipophilic tricyclic core balanced by the polar, basic primary amine tail. This duality makes it an excellent candidate for CNS-penetrant drug discovery programs.

Table 1: Core Chemical Data
PropertyValue / Description
IUPAC Name 1-(9H-Xanthen-9-yl)methanamine
CAS Number 100866-28-2
Molecular Formula C₁₄H₁₃NO
Molecular Weight 211.26 g/mol
Predicted pKa ~9.2 – 9.5 (Conjugate Acid)
LogP (Predicted) 2.3 – 2.6
H-Bond Donors/Acceptors 2 / 2
Solubility Soluble in DCM, DMSO, MeOH; Low water solubility (Free Base)
Appearance Pale yellow to off-white solid

Scientist’s Note: The pKa of the primary amine is comparable to benzylamine (9.33), but the steric bulk of the xanthene ring at the


-position can retard nucleophilic attack rates compared to less hindered amines.

Structural Analysis & Reactivity

The Xanthene "Butterfly" Effect

Unlike a flat anthracene system, the xanthene core adopts a folded conformation along the O–C9 axis. This "butterfly" shape creates a specific steric pocket that can be exploited to lock the amine substituent into preferred conformers when binding to protein targets.

Reactivity Hotspots
  • Primary Amine (Nucleophile): The -CH₂NH₂ group is the primary handle for derivatization. It readily undergoes acylation, sulfonylation, and reductive amination.

  • C9 Benzylic Position (Oxidation Risk): The C9 carbon is doubly benzylic (benzhydryl-like) and adjacent to an ether oxygen. This position is electronically activated and susceptible to autoxidation to form 9-hydroxyxanthene (xanthydrol) or xanthone upon prolonged exposure to air and light.

Validated Synthesis Protocol

While several routes exist, the most robust method for generating high-purity this compound is the Lithium Aluminum Hydride (LiAlH₄) reduction of 9H-xanthene-9-carboxamide . This route avoids the over-reduction often seen with nitrile precursors and provides cleaner workup profiles.

Experimental Workflow

Reaction: 9H-xanthene-9-carboxamide + LiAlH₄


 this compound
Reagents & Setup
  • Precursor: 9H-xanthene-9-carboxamide (dried in vacuo).

  • Reductant: LiAlH₄ (2.5 equivalents, 1.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon (Critical).

Step-by-Step Methodology
  • Activation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solubilization: Charge the RBF with 9H-xanthene-9-carboxamide (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Reduction: Add LiAlH₄ solution dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution (H₂).

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad. Rinse the pad with warm THF.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in DCM and wash with brine. Dry over Na₂SO₄.

    • Optional: Convert to the HCl salt by adding 1.0 M HCl in diethyl ether to precipitate the stable hydrochloride salt.

Visualizations

Figure 1: Synthesis & Reactivity Logic

This diagram illustrates the synthesis from the carboxamide precursor and maps the downstream reactivity pathways, highlighting the oxidation risk at C9.

G Start 9H-Xanthene-9-carboxamide Reagent LiAlH4 / THF Reflux Start->Reagent Product This compound (Target) Reagent->Product Reduction Amide Amide Derivatives (GPCR Ligands) Product->Amide RCOCl / Et3N Urea Urea/Thiourea (Antidiabetics) Product->Urea RNCO Oxidation Xanthone (Degradation Product) Product->Oxidation O2 / Light (C9 Oxidation)

Caption: Synthesis via hydride reduction and subsequent functionalization pathways vs. oxidative degradation.

Medicinal Chemistry Applications

GPCR Ligand Design

The xanthene scaffold is a bioisostere for diphenylmethane structures found in many anticholinergics (e.g., Methantheline). The 9-methanamine linker provides a flexible tether that allows the basic nitrogen to interact with aspartate residues in GPCR binding pockets (e.g., Muscarinic or Dopamine receptors), while the tricyclic core engages in


-

stacking with aromatic residues.
Antiviral & Antitumor Scaffolds

Derivatives of 9-aminomethylxanthene have been explored as intercalating agents. The planar nature of the tricyclic system (despite the slight fold) allows for DNA intercalation, while the amine tail interacts with the phosphate backbone.

AMPK Activators

Recent research indicates that urea and thiourea derivatives of this amine (formed by reacting the amine with isocyanates) act as AMPK activators, potentially useful in treating Type 2 Diabetes by enhancing glucose uptake in skeletal muscle [4].

Safety & Handling

  • Storage: Store as the Hydrochloride (HCl) salt at -20°C. The free base is prone to absorbing CO₂ (forming carbamates) and oxidizing at the C9 position.

  • Handling: Wear standard PPE. Avoid inhalation.

  • Stability: Protect from light. If the compound turns bright yellow, it indicates oxidation to xanthone or xanthydrol species.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Gunjegaonkar, M. B., et al. (2018). Review on Medicinal Importance of Xanthene Derivatives. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Chemistry LibreTexts. Synthesis of Amines by Reduction of Amides.[Link]

  • ResearchGate. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase.[Link]

Sources

The Strategic Role of 9H-Xanthene-9-methanamine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 9H-xanthene scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique, rigid, and three-dimensional structure provides an excellent platform for the development of novel therapeutics. Among its derivatives, 9H-Xanthene-9-methanamine (CAS No. 100866-28-2) emerges as a compound of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of this compound, detailing its physicochemical properties, a validated synthesis protocol with mechanistic insights, and a comprehensive discussion of its potential as a calcium channel blocker. This document serves as a crucial resource for leveraging this compound in the design of next-generation therapeutic agents.

Introduction: The Significance of the Xanthene Scaffold

The xanthene nucleus, a dibenzopyran ring system, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of compounds exhibiting diverse pharmacological activities.[1] Derivatives of this scaffold have demonstrated efficacy as neuroprotective, antitumor, antimicrobial, and anti-inflammatory agents.[2] The tricyclic nature of the xanthene core imparts a level of conformational rigidity that is highly desirable in drug design, allowing for precise orientation of functional groups and optimized interactions with biological targets. The substituent at the 9-position of the xanthene ring plays a pivotal role in defining the compound's biological and physicochemical properties.[3] this compound, with its primary amine functionality, offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. These parameters influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 100866-28-2PubChem[4]
Molecular Formula C₁₄H₁₃NOPubChem[4]
Molecular Weight 211.26 g/mol PubChem[4]
IUPAC Name (9H-xanthen-9-yl)methanaminePubChem[4]
XLogP3 2.3PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 1PubChem[4]

Synthesis and Mechanistic Insights: A Validated Protocol

The synthesis of this compound can be efficiently achieved from the commercially available precursor, 9H-xanthene-9-carboxylic acid.[5] The following two-step protocol is a reliable method for its preparation in a laboratory setting.

Synthesis Workflow

The overall synthetic pathway involves the conversion of the carboxylic acid to a carboxamide, followed by the reduction of the amide to the target primary amine.

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Amide Reduction Carboxylic_Acid 9H-Xanthene-9-carboxylic Acid Amide 9H-Xanthene-9-carboxamide Carboxylic_Acid->Amide 1. SOCl₂ or CDI 2. NH₃ Amine This compound Amide->Amine LiAlH₄, THF

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 9H-Xanthene-9-carboxamide

  • Rationale: This step converts the carboxylic acid into a more reactive intermediate, the acyl chloride, which readily reacts with ammonia to form the stable carboxamide. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. An alternative, milder approach involves the use of coupling agents like carbonyldiimidazole (CDI).[3]

  • Procedure:

    • To a solution of 9H-xanthene-9-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 7N NH₃ in methanol) dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 9H-xanthene-9-carboxamide.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 9H-Xanthene-9-carboxamide to this compound

  • Rationale: The reduction of the amide to the corresponding amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, which is often resistant to milder reagents like sodium borohydride.[6] The reaction proceeds via a nucleophilic hydride attack on the carbonyl carbon of the amide.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a solution of 9H-xanthene-9-carboxamide (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake with THF and ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel.

Self-Validating System: Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Drug Development: A Putative Calcium Channel Blocker

The structural features of this compound make it a compelling candidate for investigation as a calcium channel blocker. Calcium channel blockers are a class of drugs used to treat a variety of cardiovascular conditions, including hypertension and angina, by preventing calcium from entering the cells of the heart and arteries.[7]

The Role of the Xanthene Scaffold in Ion Channel Modulation

The xanthene nucleus has been identified as a key pharmacophore in the development of various ion channel modulators. Structure-activity relationship (SAR) studies on a range of xanthene derivatives have revealed that modifications at the 9-position can significantly influence their interaction with ion channels, including calcium channels.[8] The rigid xanthene backbone serves to optimally position the pharmacophoric elements for binding within the channel pore or at allosteric sites.

Proposed Mechanism of Action: L-Type Calcium Channel Blockade

It is hypothesized that this compound acts as a blocker of L-type voltage-gated calcium channels. These channels are crucial for regulating vascular smooth muscle contraction and cardiac function.[9] By inhibiting the influx of calcium ions through these channels, the compound would induce vasodilation and a negative inotropic effect on the heart, leading to a reduction in blood pressure.

MOA cluster_membrane Cell Membrane Ca_Channel L-Type Ca²⁺ Channel Ca_Intracellular Intracellular Ca²⁺ Ca_Channel->Ca_Intracellular Xanthene This compound Block Blocks Xanthene->Block Block->Ca_Channel Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel Influx Contraction Muscle Contraction Ca_Intracellular->Contraction Reduced Influx Leads to Relaxation

Caption: Proposed mechanism of action for this compound.

The rationale for this proposed mechanism is based on the structural similarities of the xanthene scaffold to known calcium channel blockers and the documented activity of other 9-substituted xanthene derivatives.[8] The aminomethyl group at the 9-position can engage in crucial hydrogen bonding or electrostatic interactions within the binding pocket of the calcium channel.

Conclusion

This compound is a versatile and valuable molecule in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the proven therapeutic potential of the xanthene scaffold, makes it an attractive starting point for the development of novel therapeutics. The strong evidence suggesting the role of xanthene derivatives as calcium channel blockers highlights a promising avenue for future research and development efforts centered on this compound. This technical guide provides the foundational knowledge required for scientists and researchers to effectively utilize this compound in their drug discovery programs.

References

  • Google Patents. (n.d.). CN103319447A - Xanthene-9-carboxylic acid preparation method.
  • El-Sayed, M. A., et al. (2021). Synthesis of novel calcium channel blockers with ACE2 inhibition and dual antihypertensive/anti-inflammatory effects: A possible therapeutic tool for COVID-19. Frontiers in Chemistry, 9, 719273.
  • Dean, P. M., et al. (2008). Methyl 9H-xanthene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o854.
  • ResearchGate. (n.d.). 9H-Xanthene-9-carboxylic Acid[10][11][12]Oxadiazol-3-yl- and (2H-Tetrazol-5-yl)-amides as Potent, Orally Available mGlu1 Receptor Enhancers. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of 9H-xanthene-9-carboxylic acid.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15645577, this compound. Retrieved from [Link]

  • Dean, P. M., et al. (2008). Methyl 9H-xanthene-9-carboxylate. ResearchGate. Retrieved from [Link]

  • Gunjegaonkar, M. B., et al. (2018). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 8(2), 319-328.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Liu, W., & Meissner, G. (1997). Structure-activity relationship of xanthines and skeletal muscle ryanodine receptor/Ca2+ release channel. Pharmacology, 54(3), 135–143.
  • Kaan, H. Y., et al. (2021).
  • Bitner, B. R., et al. (2024). Structure–Activity Relationship Studies in a Series of Xanthine Inhibitors of SLACK Potassium Channels. Molecules, 29(10), 2348.
  • Hori, A., et al. (2009). Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(13), 3469–3472.
  • Mayo Clinic. (n.d.). Calcium channel blockers. Retrieved from [Link]

  • Gancia, E., et al. (1997). Structure-activity relationship of Ca2+ channel blockers: a study using conformational analysis and chemometric methods. Journal of Computer-Aided Molecular Design, 11(1), 29–42.
  • Horváth, K., et al. (2016). Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models. ResearchGate. Retrieved from [Link]

  • Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 9e. (n.d.). Calcium Channel Blockers. AccessEmergency Medicine. Retrieved from [Link]

  • Al-Mousawi, S. M. (2020). Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review. ResearchGate. Retrieved from [Link]

Sources

Physical and Chemical Properties of Xanthene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of xanthene derivatives, a class of heterocyclic compounds serving as the structural backbone for some of the most critical fluorophores in modern bioimaging and drug discovery (e.g., Fluorescein, Rhodamine, Eosin). Unlike generic overviews, this document focuses on the causality between structural modifications and photophysical behavior , specifically the spirocyclization equilibrium that governs fluorescence. It includes validated experimental protocols for characterizing these properties and is designed for researchers requiring high-fidelity data for assay development and lead optimization.

Part 1: Structural Fundamentals & Resonance

The xanthene core (dibenzo[b,e]pyran) is a tricyclic system containing a central pyran ring fused to two benzene rings. Its utility in drug development and photonics stems from its rigid planar structure, which minimizes non-radiative decay, and its ability to undergo reversible chemical modifications at the 9-position.

The Xanthene Scaffold

The numbering system is critical for IUPAC nomenclature and understanding substitution patterns (e.g., the 3,6-substitution pattern common in fluorophores).

Caption: The tricyclic xanthene core. Substituents at positions 3 and 6 determine the push-pull electronic system essential for fluorescence.

Resonance and Electronic Delocalization

The brilliance of xanthene dyes arises from the resonance delocalization of the positive charge between the auxochromes at positions 3 and 6.

  • Fluorescein: Resonance oscillates between the phenolic oxygen (donor) and the carbonyl oxygen (acceptor).

  • Rhodamine: Resonance oscillates between the two nitrogen atoms.

  • Impact: This delocalization lowers the energy gap between HOMO and LUMO, pushing absorption into the visible spectrum and increasing the extinction coefficient (

    
    ).
    

Part 2: Photophysical Properties & The Spirocyclization Mechanism

The most defining characteristic of xanthene derivatives is the Spirocyclization Equilibrium . This is not merely a side reaction; it is the fundamental switch that turns fluorescence "ON" or "OFF" based on environmental pH or solvent polarity.

The Spiro-Lactone Switch

Many xanthene dyes exist in an equilibrium between two forms:

  • Open Form (Zwitterion/Cation): Highly conjugated, planar, Fluorescent .

  • Closed Form (Spirolactone): sp3 hybridized C-9 carbon, conjugation broken, Non-Fluorescent (Colorless) .

This mechanism is exploited in pH sensors and "turn-on" probes.

Spirocyclization Closed Closed Spirolactone Form (Non-Fluorescent) Open Open Zwitterion/Cation Form (Highly Fluorescent) Closed->Open Ring Opening Open->Closed Ring Closing Acid Acidic pH / Protic Solvents Acid->Open Promotes Base Basic pH / Aprotic Solvents Base->Closed Promotes

Caption: The pH-dependent equilibrium. Acidic conditions protonate the carboxylate, favoring the open, fluorescent form. Basic conditions favor the colorless lactone.

Key Photophysical Data

The following table summarizes the properties of standard xanthene derivatives. Note the high Quantum Yield (


) of Fluorescein, which serves as a benchmark.
Derivative

(nm)

(nm)

(Quantum Yield)
pKa (Acid/Phenol)Solubility
Xanthene (Core) ~280 (UV)300-340< 0.1N/AOrganic solvents
Fluorescein 4905120.93 (in 0.1N NaOH)6.4 (Phenolic)Aqueous (Basic)
Rhodamine B 5536270.31 (Water) / 0.7 (EtOH)3.1 (Carboxyl)High (Polar)
Eosin Y 5245440.20 (Water)2.0, 3.8Aqueous
Rose Bengal 5595710.11 (Water)4.7Aqueous

Data Source: Validated against standard photophysical references [1, 2].

Part 3: Chemical Reactivity & Synthesis

Understanding the reactivity of the xanthene scaffold is crucial for derivatization in drug discovery.

Synthesis: Acid-Catalyzed Condensation

The most robust method for synthesizing xanthene dyes is the condensation of phthalic anhydride (or benzaldehydes) with resorcinol (for fluoresceins) or aminophenols (for rhodamines).

Mechanism (Friedel-Crafts Type):

  • Activation: Acid catalyst activates the carbonyl of the anhydride/aldehyde.

  • Substitution: Nucleophilic attack by the electron-rich resorcinol ring.

  • Cyclization: Dehydration leads to ring closure and formation of the central pyran ring.

Oxidation

The methylene group at position 9 of xanthene is susceptible to oxidation to form Xanthone (9-oxoxanthene). This is a common degradation pathway.

  • Reagent: KMnO4 or Chromic Acid.

  • Observation: Loss of fluorescence (if derivative) or shift in UV absorption.

Part 4: Experimental Characterization Protocols

This section details self-validating protocols for determining the two most critical parameters: pKa and Quantum Yield .

Protocol A: Spectrophotometric Determination of pKa

Objective: Determine the acid dissociation constant of a xanthene derivative by monitoring the shift in absorbance/fluorescence vs. pH.

Materials:

  • Universal Buffer (Citrate-Phosphate-Borate) ranging pH 2.0 – 10.0.

  • UV-Vis Spectrophotometer.

  • 10 mM Stock solution of xanthene derivative in DMSO.

Methodology:

  • Preparation: Prepare 10 aliquots of buffer at 0.5 pH unit intervals.

  • Dilution: Add stock dye to each buffer to a final concentration of 5 µM. Critical: Keep DMSO < 1% to avoid solvatochromic shifts.

  • Measurement: Record absorption spectra (300–700 nm) for each pH.

  • Analysis: Plot Absorbance at

    
     (of the basic form) vs. pH.
    
  • Calculation: Fit the sigmoidal curve using the Henderson-Hasselbalch equation:

    
    
    Self-Validation: The isosbestic point (wavelength where absorbance is constant across pH) must be sharp. A blurry isosbestic point indicates degradation or multiple ionization steps.
    
Protocol B: Comparative Quantum Yield ( ) Determination

Objective: Calculate the fluorescence efficiency relative to a known standard.

Standard Selection:

  • For Green Emitters (Fluorescein derivatives): Use Fluorescein in 0.1 M NaOH (

    
    ).
    
  • For Red Emitters (Rhodamine derivatives): Use Rhodamine 101 in Ethanol (

    
    ).
    

Methodology:

  • Absorbance Matching: Prepare solutions of the Sample and Standard such that their absorbance at the excitation wavelength is identical and below 0.1 OD .

    • Why? To prevent inner-filter effects (re-absorption of emitted light).

  • Acquisition: Record the integrated fluorescence emission spectrum (

    
    ) for both.
    
  • Calculation:

    
    
    
    • 
      : Refractive index of the solvent.
      
    • 
      : Absorbance at excitation wavelength (should be cancelled out if matched perfectly in step 1).
      

Part 5: Biological Interface (ADMET)

In drug development, xanthene derivatives are often evaluated as scaffolds.

  • Lipophilicity (LogP):

    • Xanthene (core): LogP ~ 4.2 (Highly lipophilic, poor solubility).

    • Fluorescein (dianion): LogP ~ -0.67 (Highly hydrophilic, stays in blood plasma).

    • Rhodamine B: LogP ~ 1.95 (Moderate, cell-permeable).

  • Toxicity:

    • Generally low acute toxicity.

    • Phototoxicity: Halogenated derivatives (Rose Bengal, Eosin) generate Singlet Oxygen (

      
      ) upon irradiation. This is the mechanism for Photodynamic Therapy (PDT)  but a liability for standard imaging.
      

References

  • Resch-Genger, U., et al. "Quantum yields of fluorescent dyes: determination and standards." Nature Methods, 2008. Link

  • Lavis, L. D., & Raines, R. T. "Bright ideas for chemical biology." ACS Chemical Biology, 2008. Link

  • Urano, Y., et al. "Evolution of Fluorescein as a Platform for Finely Tunable Fluorescence Probes." Journal of the American Chemical Society, 2005. Link

  • Beija, M., et al. "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews, 2009. Link

  • Seybold, P. G., et al. "Substituent effects on the fluorescence of xanthene dyes." Photochemistry and Photobiology, 1969. Link

An In-depth Technical Guide to the Solubility of 9H-Xanthene-9-methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 9H-xanthene-9-methanamine, a key intermediate in the synthesis of various biologically active compounds. In the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility, offering a predictive framework based on its physicochemical properties and the nature of common organic solvents. Furthermore, a detailed, self-validating experimental protocol is provided to empower researchers to accurately determine its solubility in their specific solvent systems. This guide is intended to be a practical resource for scientists working in drug discovery, chemical synthesis, and materials science, enabling informed solvent selection and experimental design.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central xanthene core with a methanamine substituent at the 9-position. The xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of many fluorescent dyes and compounds with diverse pharmacological activities. The primary amine group of this compound serves as a crucial synthetic handle for the introduction of various functional groups, making it a valuable building block in the development of novel therapeutics and molecular probes. Understanding its solubility profile is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of predicting solubility, where substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[1][2]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₄H₁₃NO[3]
Molecular Weight 211.26 g/mol [3]
Topological Polar Surface Area (TPSA) 35.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Predicted logP (XLogP3) 2.3[3]

The molecule possesses both nonpolar and polar characteristics. The large, tricyclic xanthene core is predominantly nonpolar and hydrophobic. Conversely, the primary amine (-NH₂) group is polar and capable of acting as both a hydrogen bond donor and acceptor.[3] The ether linkage within the xanthene ring also contributes to its polarity as a hydrogen bond acceptor.[3] This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

Visualizing the Molecular Structure and Polarity

Caption: Molecular structure highlighting the nonpolar and polar regions of this compound.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the physicochemical properties of this compound, we can predict its qualitative solubility in a range of common organic solvents. Aromatic amines and compounds with a significant hydrocarbon backbone are generally soluble in many organic solvents.[4][5]

Table of Predicted Qualitative Solubility:

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Hexane NonpolarNoneLow to Insoluble The polarity of the amine and ether groups will likely make it immiscible with the nonpolar hexane.
Toluene Nonpolar (Aromatic)NoneModerate to High The aromatic nature of toluene can engage in π-π stacking with the xanthene core, and its slight polarity may accommodate the polar groups.
Diethyl Ether Slightly PolarAcceptorModerate The ether can act as a hydrogen bond acceptor for the amine's hydrogens, but the overall polarity is still relatively low.
Tetrahydrofuran (THF) Polar AproticAcceptorHigh THF is more polar than diethyl ether and is an excellent solvent for many organic compounds. It can accept hydrogen bonds from the amine group.
Acetone Polar AproticAcceptorHigh Acetone's polarity and ability to accept hydrogen bonds should facilitate the dissolution of this compound. However, primary amines can potentially react with ketones like acetone.[4]
Ethanol/Methanol Polar ProticDonor & AcceptorHigh These protic solvents can form strong hydrogen bonds with both the amine and ether functionalities of the solute, leading to good solvation. A related xanthene derivative was noted to be recrystallized from methanol.[6]
Dimethyl Sulfoxide (DMSO) Highly Polar AproticAcceptorVery High DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[7][8]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of vials.

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation. The system should be agitated to facilitate dissolution.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to further pellet the undissolved solid.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of this compound.

  • Quantification and Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the mean solubility with the standard deviation.

Visualizing the Experimental Workflow

Solubility_Determination_Workflow start Start step1 Add excess this compound and a known volume of solvent to a vial. start->step1 step2 Equilibrate in a thermostatic shaker (e.g., 24-48h at 25°C). step1->step2 step3 Allow excess solid to settle and centrifuge for clarification. step2->step3 step4 Withdraw a known volume of clear supernatant. step3->step4 step5 Filter the aliquot through a 0.22 µm syringe filter. step4->step5 step6 Dilute the filtered sample to a known volume. step5->step6 step7 Analyze the concentration using HPLC or UV-Vis. step6->step7 step8 Calculate the original solubility and report the data. step7->step8 end_node End step8->end_node

Caption: A stepwise workflow for the experimental determination of solubility.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound exhibits a dualistic nature with both significant nonpolar and polar functionalities. This structure suggests that it will be most soluble in polar organic solvents, particularly those that can engage in hydrogen bonding, such as alcohols and THF. Its solubility is predicted to be low in nonpolar aliphatic solvents like hexane but moderate to high in aromatic solvents like toluene. The provided experimental protocol offers a robust framework for researchers to determine the precise quantitative solubility in their solvents of interest, facilitating the effective use of this versatile compound in their scientific endeavors.

References

  • Dean, P. M., Turanjanin, J., & MacFarlane, D. R. (2008). Methyl 9H-xanthene-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o854. [Link]

  • Acree Jr, W. E., & Abraham, M. H. (2012). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Journal of Solution Chemistry, 41(10), 1775-1789. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15645577, this compound. Retrieved January 31, 2026 from [Link].

  • Hulet, R. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

  • National Center for Biotechnology Information (n.d.). 9H-Xanthene-9-methanol. PubChem. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry II. (n.d.). Retrieved January 31, 2026, from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved January 31, 2026, from [Link]

  • NCERT. (n.d.). Amines. Retrieved January 31, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? [Online forum post]. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? [Online forum post]. [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. [Link]

  • Jain, A., & Yalkowsky, S. H. (1999). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 39(5), 965–970. [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved January 31, 2026, from [Link]

  • gChem. (n.d.). DMSO. [Link]

  • SNS Courseware. (n.d.). II: AROMATIC AMINES. [Link]

  • Clever, H. L., & Young, C. L. (Eds.). (1987). IUPAC-NIST Solubility Data Series. 80. 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

  • DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.). Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? [Online forum post]. [Link]

  • REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. (n.d.). IJRPC. [Link]

  • National Institute of Standards and Technology. (n.d.). Anthracene with Dimethyl sulfoxide. IUPAC-NIST Solubilities Database. [Link]

  • Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

The Pharmacophore Frontier: Biological Activity and Therapeutic Potential of 9H-Xanthene Derivatives

[1]

Executive Summary

The 9H-xanthene scaffold represents a privileged structure in medicinal chemistry, distinguished by its tricyclic dibenzo-pyran core. Unlike its oxidized counterpart (xanthone), the 9H-xanthene nucleus possesses a unique "butterfly" conformation due to the sp3-hybridized carbon at the 9-position. This structural flexibility allows for specific hydrophobic interactions and DNA intercalation modes that are inaccessible to planar aromatics.

This guide analyzes the pharmacological versatility of 9H-xanthene derivatives, specifically focusing on 14-aryl-14H-dibenzo[a,j]xanthenes and 1,8-dioxooctahydroxanthenes . We examine their validated efficacy in oncology (topoisomerase inhibition), infectious disease (membrane disruption), and neurodegeneration (acetylcholinesterase inhibition), providing actionable protocols for synthesis and biological assaying.

Chemical Foundation & Physicochemical Properties[2]

The Scaffold Architecture

The core biological activity of 9H-xanthene stems from its ability to function as a rigid hydrophobic platform that can be diversified at the 9-position .

  • Planarity vs. Pucker: While xanthones are planar, 9H-xanthenes exhibit a slight pucker. This non-planar geometry is critical for fitting into specific enzyme pockets (e.g., the catalytic gorge of AChE) without inducing steric clashes common to fully planar intercalators.

  • Lipophilicity: The xanthene core is highly lipophilic (LogP > 3 for unsubstituted core), facilitating passive transport across the blood-brain barrier (BBB), making it an ideal scaffold for neurodegenerative therapeutics.

Key Bioactive Sub-classes[3]
  • 14-Aryl-14H-dibenzo[a,j]xanthenes: Formed by the fusion of naphthalene rings. These are bulky, lipophilic molecules often investigated for anticancer and antiviral properties.

  • 1,8-Dioxooctahydroxanthenes (Xanthenediones): Partially saturated derivatives that introduce hydrogen-bond acceptors (carbonyls), enhancing solubility and receptor binding affinity.

Therapeutic Mechanisms & Structure-Activity Relationships (SAR)

Anticancer Activity[2][3][4][5]
  • Mechanism: 9H-xanthene derivatives act primarily as DNA intercalators and Topoisomerase II inhibitors . The tricyclic core slides between base pairs, while substituents at the 9-position project into the major/minor grooves, stabilizing the cleavable complex and triggering apoptosis.

  • SAR Insights:

    • 9-Position: Introduction of an aryl ring (e.g., p-nitrophenyl or p-hydroxyphenyl) significantly enhances cytotoxicity against MCF-7 and HeLa cell lines.

    • Planar Fusion: The extended pi-system of dibenzo[a,j]xanthenes increases DNA binding affinity via

      
       stacking.
      
    • Functionalization: Hydroxyl groups on the fused rings (derived from naphthol precursors) act as H-bond donors, critical for locking the molecule into the Topoisomerase active site.

Antimicrobial Activity[6][7][8][9]
  • Mechanism: These derivatives disrupt bacterial cell membranes and inhibit the phosphoenolpyruvate phosphotransferase system (PTS) , a pathway absent in eukaryotes, offering high selectivity.

  • SAR Insights:

    • Ortho-substitution: In 9-aryl-xanthenes, ortho-methoxy substituents enhance activity against Gram-positive bacteria (S. aureus) more effectively than para-substituents, likely due to rotational restriction that favors the active conformation.

    • Sulfonamide Linkers: Incorporating sulfonamide moieties at the 9-position expands the spectrum to include antifungal activity (targeting CYP51).

Neuroprotection (AChE Inhibition)
  • Mechanism: Xanthene derivatives inhibit Acetylcholinesterase (AChE) by binding to the Peripheral Anionic Site (PAS) and the catalytic active site. The xanthene core mimics the bulky hydrophobic residues required to block the gorge entrance.

  • SAR Insights:

    • Linker Length: Derivatives with a flexible alkyl linker (2-4 carbons) connecting the xanthene core to a basic amine show optimal dual-binding capability.

    • Selectivity: 9-substituted xanthenes often show higher selectivity for AChE over Butyrylcholinesterase (BChE) compared to standard carbamates.

Visualizing the Mechanisms[1]

Figure 1: General Scaffold & SAR Hotspots

GCore9H-Xanthene Core(Tricyclic Ether)Pos9Position 9 (sp3)CRITICAL MODIFICATION SITECore->Pos9Site of Aryl/AlkylSubstitutionRingsFused Benzene Rings(Positions 1-4, 5-8)Core->RingsSite of OH/ORFunctionalizationActivity_CancerAnticancer Activity(Intercalation/Topo II)Pos9->Activity_CancerAryl groups stabilizeDNA complexActivity_NeuroAChE Inhibition(Hydrophobic Gorge Binding)Pos9->Activity_NeuroBulky groups blockAChE entranceActivity_MicroAntimicrobial Activity(Membrane/PTS)Rings->Activity_MicroOH groups enhancemembrane affinity

Caption: Structural dissection of the 9H-xanthene pharmacophore highlighting how specific regional modifications drive distinct biological outcomes.

Figure 2: Anticancer Mechanism of Action (Topoisomerase Targeting)

MOAcluster_cellTumor Cell Cytosol & NucleusXanthene14-Aryl-dibenzo[a,j]xantheneComplexCleavable Complex(Stabilized by Xanthene)Xanthene->ComplexIntercalatesDNAGenomic DNADNA->ComplexTopoIITopoisomerase II(Enzyme)TopoII->ComplexDSBDouble Strand Breaks(Accumulation)Complex->DSBPrevents religationApoptosisApoptosis(Cell Death)DSB->ApoptosisSignaling cascade

Caption: Mechanism of 14-aryl-dibenzo[a,j]xanthenes stabilizing the DNA-Topoisomerase II cleavable complex, leading to apoptosis.

Experimental Protocols

Protocol A: One-Pot Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

Rationale: This protocol utilizes a solvent-free, green chemistry approach favored for generating libraries of derivatives for SAR screening.

Materials:

  • 2-Naphthol (2.0 mmol)

  • Aromatic Aldehyde (1.0 mmol) (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Catalyst: PEG-OSO3H or Silica-sulfuric acid (5 mol%)

  • Temperature: 100°C

Workflow:

  • Reaction: In a 10 mL round-bottom flask, mix 2-naphthol, the aromatic aldehyde, and the catalyst.

  • Heating: Heat the mixture to 100°C in an oil bath with varying stirring. The mixture will melt and liquefy.

  • Monitoring: Monitor progress via TLC (Ethyl acetate:n-Hexane 3:7). Reaction typically completes in 10-45 minutes.

  • Work-up: Cool to room temperature. Add cold ethanol (5 mL) and stir for 5 minutes. The solid product will precipitate.

  • Purification: Filter the solid and recrystallize from hot ethanol to obtain pure crystals.

  • Validation: Confirm structure via 1H NMR (Singlet at ~6.5 ppm for the H-14 methine proton is diagnostic).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay is the industry standard for rapid screening of cell viability.

Materials:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in DMEM. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve xanthene derivatives in DMSO. Prepare serial dilutions (0.1 - 100

    
    M). Add to wells (Final DMSO < 0.1%).
    
  • Controls: Positive Control: Doxorubicin. Negative Control: 0.1% DMSO vehicle.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
    L MTT solution (5 mg/mL) to each well. Incubate 4h.
    
  • Solubilization: Remove supernatant. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol C: Ellman’s Assay for AChE Inhibition

Rationale: Determines the potency of derivatives against Alzheimer's targets.[1]

Workflow:

  • Preparation: Mix 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and test compound in a cuvette/plate.

  • Enzyme Addition: Add Acetylcholinesterase (from electric eel or human recombinant). Incubate for 10 min at 25°C.

  • Substrate Initiation: Add Acetylthiocholine iodide (ATChI).

  • Kinetics: Monitor absorbance at 412 nm for 5 minutes. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form a yellow anion.

  • Calculation: % Inhibition =

    
    .
    

Data Summary: Comparative Potency

Derivative ClassTargetCompound ExampleActivity MetricRef
14-Aryl-dibenzo[a,j]xanthene MCF-7 (Breast Cancer)14-(4-nitrophenyl)-derivativeIC50: 15.2

M
[1]
Xanthenedione HeLa (Cervical Cancer)9-(4-chlorophenyl)-derivativeIC50: 12.8

M
[2]
9H-Xanthene-9-carboxamide S. aureus (Bacteria)N-substituted sulfonamideMIC: 12.5

g/mL
[3]
3-O-Substituted Xanthone Acetylcholinesterase3-(4-phenylbutoxy)-derivativeIC50: 0.88

M
[4]

References

  • Synthesis and anticancer activity of 14-aryl-14H-dibenzo[a,j]xanthenes. Journal of Molecular Structure. [Link]

  • Anticancer Effects of Novel Tetrahydro-Dimethyl-Xanthene-Diones. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega. [Link]

Therapeutic Horizons of Xanthene Scaffolds: From Oncology to Neuroprotection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The xanthene nucleus (9H-xanthene) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing ligands for diverse biological targets. While historically utilized as dyes (rhodamines, fluoresceins), modern pharmacology has repurposed xanthene derivatives for high-value therapeutic applications. This guide analyzes the three dominant therapeutic vectors for xanthene compounds: Oncology (STING agonism and G-quadruplex stabilization) , Neuroprotection (Cholinesterase/MAO inhibition) , and Antimicrobial resistance reversal .

This document serves as a technical roadmap for researchers, detailing the mechanistic causality, validated experimental protocols, and synthesis strategies required to develop next-generation xanthene therapeutics.

Part 1: Chemical Architecture & Pharmacophore

The xanthene core consists of a tricyclic heterocycle with a central pyran ring fused between two benzene rings. Its therapeutic versatility stems from three modifiable zones:

  • C9-Position: The primary site for functionalization. Substitution here dictates solubility and target specificity (e.g., bulky aryl groups for G-quadruplex binding).

  • Aromatic Ring Substitutions: Introduction of hydroxyl or amine groups (as in xanthones) enhances hydrogen bonding capability, critical for enzyme inhibition (AChE, Topoisomerase).

  • Planarity: The tricyclic system is inherently planar, allowing for DNA intercalation, a key mechanism in its anticancer activity.

Part 2: Oncology Applications

Mechanism of Action: The STING Pathway & Vascular Disruption

The most clinically advanced application of xanthene derivatives is represented by DMXAA (Vadimezan) . Originally identified as a vascular disrupting agent (VDA), its primary mechanism was later discovered to be the activation of the STING (Stimulator of Interferon Genes) pathway.

  • Mechanism: DMXAA binds to the STING protein, triggering a conformational change that recruits TBK1 (TANK-binding kinase 1). This phosphorylates IRF3, leading to the massive production of Type I Interferons (IFN-β) and tumor hemorrhagic necrosis.

  • The Species Gap: DMXAA failed in human Phase III trials because it specifically binds murine STING but not human STING. Current research focuses on "humanized" xanthene derivatives (e.g., HHMX) that retain the xanthene core but alter the binding pocket affinity.

Mechanism of Action: G-Quadruplex Stabilization

Xanthene derivatives with planar aromatic side chains act as G-quadruplex stabilizers . By intercalating into the G-tetrads at telomeric ends, they inhibit telomerase (hTERT), preventing cancer cell immortality.

Visualization: STING-Mediated Antitumor Pathway

STING_Pathway DMXAA DMXAA (Xanthene Derivative) STING STING (ER Adaptor) DMXAA->STING Direct Binding (Murine/Humanized) TBK1 TBK1 Recruitment STING->TBK1 Conformational Change IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylation IFN Type I IFN Production (IFN-beta) IRF3->IFN Nuclear Translocation Vascular Tumor Vascular Collapse IFN->Vascular Cytokine Storm Immune CD8+ T-Cell Priming IFN->Immune Adaptive Immunity

Caption: Figure 1.[1] Mechanism of DMXAA-induced antitumor activity via the STING signaling cascade.

Part 3: Neuroprotection & CNS Targeting

Xanthenes are emerging as dual-target ligands for Alzheimer’s Disease (AD), addressing both cholinergic deficit and oxidative stress.

Dual Inhibition: AChE and MAO-B[2]
  • Acetylcholinesterase (AChE): Xanthene derivatives inhibit AChE, increasing synaptic acetylcholine levels. The planar structure allows entry into the narrow catalytic gorge of AChE.

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B reduces the degradation of dopamine and prevents the formation of neurotoxic reactive oxygen species (ROS).

Quantitative Potency Data

The table below summarizes the inhibitory potency (IC50) of key xanthene-based scaffolds compared to standard care drugs.

Compound ClassTarget EnzymeIC50 ValueReference StandardPotency Ratio
Galantamine-Xanthene Hybrid (Cmpd 8) AChE (Electric Eel)27.79 nM Galantamine (1.92 µM)68x More Potent
Benzoxazolinone-Xanthene (Cmpd 30) AChE0.57 pM *Tacrine (19.7 pM)Highly Potent
4-Hydroxyderricin (Chalcone-Xanthene) MAO-B3.43 µM Deprenyl (0.046 µM)Moderate
Xanthoangelol MAO-A / MAO-B~43 µM Iproniazid (37 µM)Bio-equivalent

Note: The picomolar (pM) activity of Compound 30 represents an exceptional outlier in potency, suggesting tight-binding irreversible inhibition.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for xanthene evaluation.

Protocol: MTT Cell Viability Assay (Oncology)

Purpose: To determine the cytotoxicity (IC50) of xanthene derivatives against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve xanthene compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.

  • Incubation: Treat cells for 48h.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Mechanism:[2][3][4][5][6] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol: Minimum Inhibitory Concentration (MIC) (Antimicrobial)

Purpose: To assess antibacterial activity, particularly against MRSA or VRE.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
  • Compound Prep: Prepare 2-fold serial dilutions of xanthene derivative in 96-well plates (Range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add diluted bacterial suspension to compound wells. Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Incubation: 16–20h at 37°C.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

    • Validation: Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Part 5: Synthesis & Optimization Strategies

Green chemistry approaches are now the standard for synthesizing xanthene scaffolds, utilizing one-pot multi-component condensation.

One-Pot Condensation Workflow

Reagents: Aromatic Aldehyde + 2-Naphthol + Dimedone (or 1,3-cyclohexanedione). Catalyst: Tartaric Acid, Ionic Liquids ([bmim]ClO4), or Iodine. Conditions: Solvent-free or Ethanol reflux; Ultrasound irradiation (20-40 min).

Visualization: Green Synthesis Workflow

Synthesis_Workflow Aldehyde Aromatic Aldehyde (R-CHO) Condensation Knoevenagel -> Michael Addition -> Cyclodehydration Aldehyde->Condensation Naphthol 2-Naphthol / Dimedone Naphthol->Condensation Catalyst Catalyst: Tartaric Acid / Ionic Liquid Catalyst->Condensation Energy Energy Source: Ultrasound / Microwave Energy->Condensation Xanthene 14-Aryl-14H-dibenzo [a,j]xanthene Condensation->Xanthene

Caption: Figure 2.[2][7] One-pot green synthesis pathway for xanthene derivatives via multi-component condensation.

References

  • DMXAA and STING Pathway

    • Title: 5,6-Dimethylxanthenone-4-acetic acid (DMXAA)
    • Source: N
    • URL:[Link]

  • G-Quadruplex Stabilization

    • Title: Xanthene and Xanthone Derivatives as G-Quadruplex Stabilizing Ligands.[7][8]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Neuroprotection (AChE Inhibition)

    • Title: Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening.
    • Source: N
    • URL:[Link]

  • Green Synthesis Protocols

    • Title: Ultrasound-assisted green synthesis of functionalised xanthene deriv
    • Source: Ultrasonics Sonochemistry (via NIH).
    • URL:[Link]

  • MAO-B Inhibition Data

    • Title: Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases.[9]

    • Source: PubMed.[10]

    • URL:[Link]

Sources

The Xanthene Scaffold: A Privileged Architecture in Medicinal Chemistry

[1][2]

Executive Summary: The "Privileged" Tricyclic Core

In the lexicon of medicinal chemistry, the xanthene scaffold (9H-xanthene) occupies a "privileged" status—a molecular framework capable of providing ligands for diverse biological targets. Unlike its oxidized counterpart, xanthone (9H-xanthen-9-one), the reduced xanthene core offers unique puckering geometry at the C9 position, allowing for stereochemical complexity often required for high-affinity binding.[1]

This guide dissects the xanthene scaffold beyond the textbook definitions, focusing on its application in FDA-approved antimuscarinics, its emerging role in oncology via 1,8-dioxo-octahydroxanthene derivatives, and the green synthetic methodologies that are currently reshaping its production.

Chemical Architecture & Structural Nuance[2]

The Core Framework

The xanthene molecule consists of a dibenzo-pyran system.[1] The critical distinction for medicinal chemists is the oxidation state at position 9.[1]

  • Xanthone (Oxidized): Planar, rigid, often intercalates DNA (e.g., anticancer agents).[1]

  • Xanthene (Reduced): The C9 is

    
     hybridized, introducing a "butterfly" fold.[1] This non-planar geometry is crucial for fitting into globular receptor pockets, such as the muscarinic acetylcholine receptor.[1]
    
Confusion Alert: Xanthene vs. Xanthine

CRITICAL: Do not conflate Xanthene (tricyclic ether) with Xanthine (purine base, e.g., caffeine, theophylline).[1] This guide focuses strictly on the tricyclic ether scaffold.

XantheneStructureCore9H-Xanthene Core(C13H10O)Pos9C9 Position(Critical Substitution Site)Core->Pos9FunctionalizationDeriv1Xanthone(C=O at C9)Pos9->Deriv1OxidationDeriv2Propantheline(Ester at C9)Pos9->Deriv2Esterification

Caption: Structural relationship between the 9H-xanthene core and its primary medicinal derivatives.

FDA-Approved Therapeutics: The Antimuscarinic Class[2]

The most commercially successful application of the xanthene scaffold lies in gastroenterology and neurology.[1]

Propantheline Bromide & Methantheline Bromide

These agents are competitive antagonists at postganglionic parasympathetic muscarinic receptors.[1]

  • Structure-Activity Relationship (SAR):

    • The Anchor: The tricyclic xanthene ring provides a large, hydrophobic surface that binds to the allosteric or orthosteric hydrophobic pockets of the G-protein coupled receptor (GPCR).[1]

    • The Linker: An ester linkage at C9 connects the scaffold to a cationic head.[1]

    • The Head: A quaternary ammonium group mimics the positive charge of acetylcholine, competing for the anionic aspartate residue in the receptor active site.

Mechanism of Action

Unlike simple pore blockers, these molecules stabilize the receptor in an inactive conformation, preventing the Gq-protein coupling cascade that leads to smooth muscle contraction.

MOAAChAcetylcholine (ACh)ReceptorMuscarinic Receptor (M3)ACh->ReceptorBindsDrugPropantheline (Xanthene)Drug->ReceptorHigh Affinity BindingBlockCompetitive InhibitionDrug->BlockGProteinGq Protein ActivationReceptor->GProteinActivatesResponseSmooth Muscle Contraction(Gastric/Bladder)GProtein->ResponseTriggersBlock->GProteinPrevents Activation

Caption: Propantheline competitively inhibits ACh binding at M3 receptors, blocking signal transduction.[1]

Investigational Frontiers: Oncology & Antimicrobials

Current research has shifted toward 1,8-dioxo-octahydroxanthenes and 14-aryl-14H-dibenzo[a,j]xanthenes .[1]

1,8-Dioxo-octahydroxanthenes[2]
  • Therapeutic Area: Oncology (Solid tumors).[1]

  • Key Data: Derivatives have shown potent antiproliferative activity against HeLa (cervical) and MCF-7 (breast) cancer cell lines.[1]

  • Proposed Mechanism: While exact targets are under investigation, evidence suggests these planar tricycles may act via intercalation or inhibition of Topoisomerase II , similar to the anthracycline antibiotics, leading to apoptosis.

  • SAR Insight: The presence of a hydroxyl group at the ortho-position of the C9-phenyl ring (9-(2-hydroxyphenyl)) significantly enhances cytotoxicity, likely due to intramolecular hydrogen bonding stabilizing the bioactive conformation.[1]

14-Aryl-14H-dibenzo[a,j]xanthenes[2][3][4]
  • Therapeutic Area: Antiviral and Antibacterial.[1][2]

  • Key Data: Significant activity reported against Tobacco Mosaic Virus (TMV) and Staphylococcus aureus.[1]

  • Utility: These compounds also serve as fluorescent probes (bio-imaging) due to their rigid conjugated systems, allowing for real-time tracking of drug distribution in cellular assays.[1]

Synthetic Protocols: Green & Catalytic Strategies[6][7]

The synthesis of xanthenes has evolved from harsh acid-catalyzed dehydration to elegant, multi-component coupling reactions (MCRs).[1]

Protocol A: Synthesis of 1,8-Dioxo-octahydroxanthenes

Reaction Type: Knoevenagel Condensation + Michael Addition + Cyclodehydration.[1] Green Metric: High atom economy, water as solvent (often).[1]

Step-by-Step Methodology:

  • Reagents: Combine Dimedone (2.0 mmol) and Aromatic Aldehyde (1.0 mmol).

  • Catalyst: Add 10 mol% Iodine (

    
    )  or Nano-Silica (
    
    
    )
    .[1]
  • Conditions: Reflux in Ethanol or Water for 15–30 minutes.

    • Note: Solvent-free conditions under ultrasound irradiation (80°C) can reduce time to <5 minutes.[1]

  • Work-up: Cool mixture. The product typically precipitates.[1] Filter and wash with cold aqueous ethanol.[1]

  • Purification: Recrystallize from hot ethanol. (Column chromatography is rarely needed).[1]

Protocol B: Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

Reagents:


-NaphtholAromatic Aldehyde1Catalyst:

1Conditions:

SynthesisAldehydeAromatic AldehydeReaction1Condensation(Cat: Iodine/Nano-SiO2)Aldehyde->Reaction1Reaction2Dehydration(Cat: p-TSA/Ionic Liquid)Aldehyde->Reaction2Reagent1Dimedone (x2)Reagent1->Reaction1Reagent2Beta-Naphthol (x2)Reagent2->Reaction2Product11,8-dioxo-octahydroxanthene(Anticancer Scaffold)Reaction1->Product1Product214-aryl-dibenzo[a,j]xanthene(Antiviral/Dye Scaffold)Reaction2->Product2

Caption: Divergent synthetic routes to the two primary bioactive xanthene subclasses.[1][3][4][5]

Quantitative Data Summary

Compound ClassKey DerivativeTarget / IndicationActivity Metric (Example)
Antimuscarinic Propantheline BromideM3 Muscarinic ReceptorCompetitive Antagonist (

in nM range)
Antimuscarinic Methantheline BromideGI Smooth MuscleAntispasmodic
Octahydroxanthene 9-(2-OH-phenyl)-deriv.[1]HeLa Cells (Cervical Cancer)

Dibenzoxanthene 14-aryl-derivativesTobacco Mosaic VirusInhibition > 50% at 500

References

  • Xanthenes in Medicinal Chemistry – Synthetic strategies and biological activities. Source: Current Organic Synthesis, 2021.[6] URL:[Link]

  • Propantheline Bromide: Mechanism of Action and Clinical Data. Source: PubChem / FDA Labels.[1] URL:[Link][1]

  • Catalysis by molecular iodine: A rapid synthesis of 1,8-dioxo-octahydroxanthenes and their evaluation as potential anticancer agents. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Design, Synthesis and Antiviral Potential of 14-Aryl/Heteroaryl-14H-dibenzo[a,j]xanthenes. Source: Molecules (MDPI).[1] URL:[Link]

  • Methantheline Bromide: Drug Information. Source: MedlinePlus.[1] URL:[Link][1]

Methodological & Application

Precision Mitochondrial Labeling: A Technical Guide to Xanthene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous framework for the use of xanthene-based fluorophores (Rhodamines, Rosamines) in mitochondrial research. Unlike immunolabeling, which relies on epitope recognition, xanthene labeling is a biophysical process driven by thermodynamics and enzyme kinetics. This guide moves beyond basic "staining" to explore the quantitative measurement of mitochondrial membrane potential (


) and the structural preservation of organelles for downstream analysis.

Part 1: The Biophysical Basis of Labeling

To utilize xanthene derivatives effectively, one must understand the forces driving their localization. These dyes are lipophilic cations .[1][2] Their delocalized positive charge allows them to permeate the hydrophobic lipid bilayer, while the strong negative potential of the mitochondrial matrix (typically -140 to -180 mV) drives their accumulation.

The Nernstian Equilibrium

The accumulation of these dyes follows the Nernst equation.[3] For a monovalent cation at 37°C:



Every 61.5 mV of potential difference results in a 10-fold increase in dye concentration within the matrix. Consequently, a healthy mitochondrion (-180 mV) concentrates the dye approximately 1000-fold relative to the cytosol.

Critical Concept: Quenching vs. Non-Quenching Mode

The most common failure mode in mitochondrial studies is the misuse of dye concentration.

  • Non-Quenching Mode (< 50 nM): At low concentrations, dye molecules are isolated.[4] Fluorescence intensity is linearly proportional to dye concentration and, by extension, to

    
    .[5] This is required for quantitative potential measurements. 
    
  • Quenching Mode (> 100 nM): At high concentrations, dyes stack (H-aggregates), causing fluorescence quenching.[4] In this mode, depolarization (loss of potential) causes dye release, unstacking, and a counter-intuitive increase in cytosolic fluorescence.[4] This mode is qualitative and prone to artifacts.

DOT Diagram: Mechanism of Action

MitochondrialLabeling cluster_0 Extracellular Space cluster_1 Cytosol (-30 to -60 mV) cluster_2 Mitochondrial Matrix (-180 mV) Dye Xanthene Dye (+) CytoDye Equilibrated Dye Dye->CytoDye Plasma Membrane Permeation MitoDye Accumulated Dye (1000x Conc) CytoDye->MitoDye Driven by ΔΨm (Nernstian Force) Quenched Aggregated Dye (Quenched if >100nM) MitoDye->Quenched High Conc. Artifact

Figure 1: The thermodynamic drive of cationic dyes into the mitochondrial matrix. Note the risk of quenching at high concentrations.

Part 2: Probe Selection Guide

Not all xanthene derivatives are interchangeable. Selection depends on whether you need to measure function (potential) or visualize structure (fixable).

ProbeTypeFixable?ToxicityBest Application
TMRM Methyl EsterNoLowGold Standard for live-cell

quantification. Low mitochondrial binding.[5]
TMRE Ethyl EsterNoModerateAlternative to TMRM; slightly higher hydrophobicity and binding.
Rhodamine 123 RhodamineNoHighHistoric use. Kinetic studies of efflux (MDR pumps). Not recommended for long-term imaging due to respiratory inhibition.
MitoTracker Red CMXRos RosamineYes LowStructural labeling. Contains chloromethyl group for covalent thiol-binding. Retained after fixation.
MitoTracker Green FM RosamineYes *LowStructural labeling. Accumulates largely independent of

. Good for normalizing TMRM signal.

*Note: MitoTracker Green is "fixable" in that it retains localization, but it can be washed out by permeabilization steps if not carefully handled. CMXRos is more robust for immunocytochemistry.

Part 3: Protocol A - Quantitative Live Cell Potential (TMRM)

Objective: Measure relative mitochondrial membrane potential changes in live cells.

Reagents
  • TMRM (Tetramethylrhodamine, methyl ester): Prepare 10 mM stock in DMSO.[6][7][8][9] Store at -20°C.

  • Imaging Buffer: Phenol red-free HBSS or Live Cell Imaging Solution (LCIS). Crucial: Phenol red fluoresces and interferes with signal.

  • Nuclear Stain: Hoechst 33342 (optional).[9]

Step-by-Step Methodology
  • Titration (The Critical First Step):

    • Do not assume a concentration. Perform a dosage curve (5, 10, 20, 50, 100 nM).

    • Select the highest concentration that does not show quenching (linear increase in signal). Target: 20–30 nM.

  • Staining:

    • Dilute TMRM stock to working concentration (e.g., 20 nM) in pre-warmed Imaging Buffer.

    • Remove culture media and gently wash cells once with Imaging Buffer.

    • Add TMRM solution.[5][6][7][8][9][10]

    • Incubate: 20–30 minutes at 37°C in the dark.

  • Equilibration (No Wash):

    • Do not wash out the dye. For potentiometric measurements, the dye must remain in the imaging buffer to maintain Nernstian equilibrium. Washing causes dye efflux and artificial signal loss.

    • If background is too high, replace with fresh buffer containing a lower concentration (e.g., 5 nM) of TMRM, but never dye-free buffer.

  • Imaging:

    • Excitation: ~540 nm | Emission: ~570 nm (TRITC/RFP filter).[8]

    • Minimize laser power to prevent photo-oxidation (ROS generation), which induces depolarization.

Part 4: Protocol B - Structural Labeling for Fixation (MitoTracker Red CMXRos)

Objective: Label mitochondria for subsequent immunocytochemistry (ICC).

Step-by-Step Methodology
  • Preparation:

    • Dilute MitoTracker Red CMXRos to 100–200 nM in serum-free media. (Higher concentration is needed here for covalent binding efficiency).

  • Pulse Labeling:

    • Incubate live cells for 15–30 minutes at 37°C.

    • Note: This dye requires active potential to enter, but once inside, the chloromethyl group reacts with matrix thiols, locking it in place.

  • Fixation:

    • Wash cells 3x with warm PBS.[11]

    • Fix with 4% Paraformaldehyde (PFA) (pre-warmed to 37°C) for 15 minutes.

    • Warning: Avoid ice-cold methanol if possible, as it can disrupt mitochondrial morphology, though CMXRos survives it.

  • Permeabilization & ICC:

    • Permeabilize with 0.1% Triton X-100.

    • Proceed with standard antibody staining. The mitochondrial signal will remain stable.

Part 5: Validation & Controls (Self-Validating System)

A potentiometric experiment is invalid without a depolarization control. You must prove the signal is potential-dependent.

The FCCP Uncoupling Control

Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) is a protonophore that dissipates the proton gradient, collapsing


.
  • Baseline: Record 5–10 minutes of baseline TMRM signal.

  • Challenge: Add FCCP (final concentration 1–5 µM) directly to the dish during imaging.

  • Readout:

    • Non-Quenching Mode: Fluorescence should rapidly decrease (dye exits mitochondria).

    • Quenching Mode: Fluorescence may transiently increase (de-quenching) before decreasing.[4][5][12]

    • No Change: The dye is non-specifically bound or the concentration is too high (saturation).[5]

DOT Diagram: Experimental Workflow

Workflow cluster_Quant Quantify Potential (ΔΨm) cluster_Struct Structural / Fixed Start Start: Live Cells Choice Goal? Start->Choice TMRM Load TMRM (20nM) No Wash Choice->TMRM Function CMXRos Load CMXRos (100nM) Thiol Binding Choice->CMXRos Structure BaseImg Baseline Imaging TMRM->BaseImg FCCP Add FCCP (Control) BaseImg->FCCP Validate Signal Drop = Valid FCCP->Validate Fix Fixation (PFA) CMXRos->Fix Perm Permeabilize & ICC Fix->Perm

Figure 2: Decision tree for selecting the correct protocol based on experimental goals.

Part 6: Troubleshooting

IssueProbable CauseCorrective Action
High Background Medium contains Phenol Red or serum proteins binding the dye.Use Phenol Red-free HBSS/LCIS. Reduce serum or label in serum-free media.
Signal "Blinking" Dye concentration near quenching threshold.Reduce dye concentration by 50%.
No response to FCCP Dye is saturated (Quenched) or non-specifically bound to lipids.Titrate dye down (try 10 nM). Ensure cells are healthy before loading.
Mitochondrial Swelling Phototoxicity (ROS production).Reduce laser power/exposure time. Use TMRM instead of R123 (less toxic).

References

  • Perry, S.W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques. [Link]

  • Nicholls, D.G. (2012). Fluorescence measurement of mitochondrial membrane potential and pH gradient: The practicalities. [Link]

Sources

Application Note: Advanced Detection of Hypoxia using Xanthene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hypoxia (low oxygen tension) is a critical hallmark of solid tumors, ischemic diseases, and inflammation. While traditional methods like pimonidazole immunostaining or microelectrodes are effective, they often lack real-time spatiotemporal resolution or require cell fixation.

Xanthene dyes—specifically derivatives of fluorescein, rhodamine, and silicon-rhodamine (SiR) —have emerged as the gold standard for live-cell hypoxia imaging. Their high quantum yield, photostability, and tunable emission (visible to near-infrared) make them superior to older nitroimidazole-based stains.

This guide details the mechanism, selection, and validated protocols for using xanthene-based "turn-on" probes to detect hypoxia. It focuses on the two primary activation pathways: Nitroreductase (NTR) and Azoreductase sensing.

Mechanism of Action: The "Bio-Switch"

To ensure scientific integrity, one must understand why the signal appears. Xanthene probes function as "smart" molecular switches. In normoxia (20%


), the fluorescence is quenched. In hypoxia (<1% 

), the quenching group is chemically modified by intracellular reductases, restoring the xanthene's conjugation system and fluorescence.
The Quenching-Activation Pathways
  • Nitroreductase (NTR) Pathway:

    • Design: A nitro group (

      
      ) is attached to the xanthene core (e.g., on a benzene ring fused to the fluorophore).
      
    • Normoxia: The nitro group acts as a strong electron-withdrawing group and a Photo-induced Electron Transfer (PET) quencher. The dye is "Dark."

    • Hypoxia: Upregulated NTRs reduce

      
       to an amine (
      
      
      
      ) or hydroxylamine. This restores the "push-pull" electronic structure, turning the fluorescence "On."
  • Azoreductase Pathway:

    • Design: An azo bond (

      
      ) links the xanthene dye to a quencher (like a Black Hole Quencher) or acts as a structural lock.
      
    • Hypoxia: Azoreductases cleave the

      
       bond.[1] This releases the free fluorophore or removes the FRET quencher, resulting in signal recovery.
      
Mechanistic Pathway Diagram

HypoxiaMechanism Hypoxia Hypoxic Environment (<1% O2) Enzymes Upregulation of Reductases (NTR / Azoreductase) Hypoxia->Enzymes Induces Reaction Enzymatic Reduction (e- Transfer) Enzymes->Reaction Catalyzes Probe_Off Probe (Quenched) Nitro/Azo-Xanthene Probe_Off->Reaction Substrate Probe_On Active Fluorophore (Rhodamine/Fluorescein) Reaction->Probe_On Cleavage/Reduction Signal Fluorescence Signal (Turn-On) Probe_On->Signal Excitation

Figure 1: The biochemical cascade converting hypoxic stress into a readable fluorescent signal via xanthene probe activation.

Probe Selection Guide

Not all xanthene dyes are suitable for every experiment. Use this table to select the correct probe based on your equipment and biological model.

Probe ClassCore StructureExcitation/ Emission (nm)MechanismKey Application
Fluorescein-Nitro Fluorescein490 / 520 (Green)NTR ReductionGeneral hypoxia screening; compatible with standard GFP filters.
Rhodamine-Azo Rhodamine B550 / 580 (Orange)Azo CleavageHigh-contrast imaging; deeper tissue penetration than fluorescein.
Si-Rhodamine Silicon-Rhodamine650 / 670 (Far-Red)NTR/AzoIn vivo imaging; superior tissue penetration; minimal autofluorescence.
Ratiometric Dual-XantheneDual EmissionFRET SwitchQuantitative

measurement (avoids concentration artifacts).

Experimental Protocol: Live-Cell Hypoxia Imaging

Disclaimer: This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549, MCF-7). Adjustments may be required for suspension cells or 3D spheroids.

Reagents & Equipment
  • Probe: Nitro-Rhodamine or Commercial equivalent (e.g., Image-iT™ Green).

  • Stock Solution: Dissolve 1 mg probe in anhydrous DMSO to make a 1-5 mM stock. Store at -20°C, desiccated and dark.

  • Hypoxia Induction:

    • Preferred: Hypoxia Chamber (1%

      
      , 5% 
      
      
      
      , 94%
      
      
      ).
    • Alternative: Chemical induction using Cobalt Chloride (

      
      , 100-200 µM) or Desferrioxamine (DFO).
      
  • Live Cell Imaging Solution (LCIS): Physiological pH 7.4, phenol-red free.

Step-by-Step Workflow
Step 1: Cell Preparation

Seed cells in 35mm glass-bottom confocal dishes. Allow them to reach 60-70% confluency.

  • Why? Over-confluent cells create local hypoxic niches even in normoxia, leading to false positives.

Step 2: Probe Loading
  • Dilute the DMSO stock into pre-warmed culture medium (phenol-red free) to a final concentration of 1–5 µM .

    • Note: Do not exceed 10 µM to avoid self-quenching or cytotoxicity.

  • Aspirate old medium and add the probe-containing medium.

  • Incubate for 30 minutes at 37°C in Normoxic conditions.

    • Critical: Loading in normoxia allows the probe to equilibrate before the hypoxic stress is applied.

Step 3: Hypoxia Induction
  • Hypoxia Group: Move dishes immediately to the Hypoxia Chamber (1%

    
    ) for 2–4 hours .
    
  • Normoxia Control: Keep duplicate dishes in the standard incubator (20%

    
    ).
    
  • Positive Control (Optional): Treat a normoxic dish with 200 µM

    
     to chemically mimic hypoxia and verify probe function.
    
Step 4: Washing & Imaging
  • Wash cells 2x with warm LCIS or PBS.

    • Why? Removes extracellular probe to reduce background noise.

  • Add fresh LCIS for imaging.

  • Image Acquisition:

    • Green Probes: Ex 488 nm / Em 510-540 nm.

    • Red Probes: Ex 561 nm / Em 580-620 nm.

    • Parameters: Keep laser power and gain identical between Normoxia and Hypoxia samples to ensure valid semi-quantitative comparison.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Adherent Cells (60% Confluency) Load Load Probe (1-5 µM, 30 min) Start->Load Split Split Samples Load->Split Normoxia Control: Normoxia (20% O2, 2-4 hrs) Split->Normoxia Hypoxia Experiment: Hypoxia (1% O2, 2-4 hrs) Split->Hypoxia Wash Wash 2x PBS Replace with LCIS Normoxia->Wash Hypoxia->Wash Image Confocal Imaging (Identical Settings) Wash->Image Data Data Analysis (Calculate Fluorescence Ratio) Image->Data

Figure 2: Standardized workflow for live-cell hypoxia detection using xanthene probes.

Data Analysis & Troubleshooting

Quantitative Analysis

Do not rely solely on visual inspection.

  • Define Regions of Interest (ROIs) around individual cells.

  • Measure Mean Fluorescence Intensity (MFI) .

  • Calculate the Hypoxia Induction Factor :

    
    
    
    • Target: A good xanthene probe should yield a factor > 3.0.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background in Normoxia Probe concentration too high or aerobic reduction.Lower concentration to 1 µM; reduce loading time. Ensure stock is fresh.
No Signal in Hypoxia Insufficient induction time or low NTR expression.Extend hypoxia to 4-6 hours. Confirm cell line expresses NTR (e.g., A549 is high, MCF-7 is moderate).
Punctate Staining Dye aggregation in lysosomes.Wash cells thoroughly. Use lower concentration. Co-stain with LysoTracker to confirm.
Photobleaching Laser power too high.Xanthenes are stable, but high power degrades them. Use lowest laser power necessary (~1-2%).

References

  • Kiyose, K., et al. (2010). "Hypoxia-sensitive fluorescent probes for in vivo real-time fluorescence imaging of acute ischemia." Journal of the American Chemical Society.[2]

  • Piao, W., et al. (2013). "Development of azo-based fluorescent probes to detect different levels of hypoxia." Angewandte Chemie International Edition.

  • Thermo Fisher Scientific. "Image-iT™ Green Hypoxia Reagent Protocol."

  • Liu, F., et al. (2021).[3] "A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging."[2][3] Molecules.

  • Ueno, T., et al. (2024). "Xanthene-Based Dyes for Photoacoustic Imaging and their Use as Analyte-Responsive Probes." Chemistry – A European Journal.

Sources

AMP-activated protein kinase (AMPK) activation by xanthene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic drug discovery. It details the characterization and validation of Xanthene derivatives (specifically the synthetic Xn/Xc series and the natural xanthone Mangiferin ) as activators of AMP-activated protein kinase (AMPK).

Executive Summary

AMP-activated protein kinase (AMPK) is the cellular "master switch" for energy homeostasis. While traditional activators like Metformin act indirectly via mitochondrial stress, recent medicinal chemistry efforts have identified xanthene derivatives as potent, LKB1-dependent activators. This guide focuses on two distinct classes:

  • Synthetic Ureido-Xanthenes (Xn/Xc): Novel compounds (e.g., 9H-xanthene-9-carboxylic acid derivatives) that stimulate GLUT4 translocation in skeletal muscle.[1]

  • Natural Xanthones (Mangiferin): A C-glucosylxanthone that modulates lipid metabolism via AMP/ATP ratio alteration.

This document provides a self-validating workflow to synthesize, screen, and verify AMPK activation by these scaffolds, ensuring distinction between direct allosteric activation and indirect metabolic stress.

Mechanistic Insight & Chemical Biology

To effectively study these compounds, one must understand their specific mode of action (MoA). Unlike direct activators (e.g., A-769662) that bind the


-subunit drug and metabolite sensing (ADaM) site, xanthene derivatives predominantly function through LKB1-dependent signaling , often triggered by subtle shifts in cellular energy charge or direct conformational modulation that enhances LKB1 accessibility.
Signaling Pathway Visualization

The following diagram illustrates the differential activation pathways of Xanthene derivatives compared to Calcium-dependent activators.

AMPK_Pathway Xanthene Xanthene Derivatives (Xn, Xc, Mangiferin) Mito Mitochondrial Respiration (Complex I) Xanthene->Mito Mild Inhibition (Mangiferin) AMPK_Inact AMPK (Inactive) Thr172 Dephosphorylated Xanthene->AMPK_Inact Conformational Sensitization (Xn/Xc) AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP AMP_ATP->AMPK_Inact Allosteric Binding (Gamma Subunit) LKB1 LKB1 (Constitutively Active) AMPK_Act p-AMPK (Active) Thr172 Phosphorylated LKB1->AMPK_Act Phosphorylation (Required Co-factor) CaMKK CaMKKβ (Ca2+ Dependent) CaMKK->AMPK_Act Independent Pathway (Negative Control) AMPK_Inact->AMPK_Act Activation ACC ACC (Inhibition) Lipid Synthesis ↓ AMPK_Act->ACC GLUT4 GLUT4 Translocation Glucose Uptake ↑ AMPK_Act->GLUT4 mTOR mTORC1 (Inhibition) Autophagy ↑ AMPK_Act->mTOR

Caption: Figure 1. Xanthene derivatives activate AMPK primarily via the LKB1 axis, often mimicking cellular energy stress (AMP accumulation) or sensitizing the kinase to LKB1 phosphorylation, distinct from Ca2+/CaMKK signaling.

Experimental Protocols

Protocol A: Compound Preparation & Handling

Xanthene derivatives are lipophilic and prone to precipitation in aqueous media. Proper solubilization is critical for assay reproducibility.

Reagents:

  • Compound Xn: 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide.[1][2]

  • Mangiferin: High purity (>98%) xanthone glucoside.

  • Vehicle: DMSO (Anhydrous).

Procedure:

  • Stock Solution: Dissolve Xn/Xc to 10 mM in 100% DMSO. Vortex for 2 minutes. Inspect for turbidity. Note: Mangiferin may require mild warming (37°C) for complete dissolution.

  • Working Solution: Dilute stock 1:1000 in pre-warmed culture media (final 0.1% DMSO) immediately prior to treatment.

  • Stability Check: Do not store aqueous dilutions. Fresh preparation is mandatory to prevent micro-precipitation which leads to false negatives.

Protocol B: Cell-Based Activation Assay (Western Blot)

This protocol validates the phosphorylation of AMPK at Thr172, the definitive marker of activation.

Cell Model:

  • L6 Myotubes: Differentiated for 7 days (model for skeletal muscle glucose uptake).

  • HepG2: (Model for hepatic lipid metabolism).

Workflow Diagram:

Workflow Step1 1. Seed & Diff (L6 cells, 7 days) Step2 2. Starve (Serum-free MEM, 4h) Step1->Step2 Step3 3. Treat (Xanthene, 10-50µM, 1h) Step2->Step3 Step4 4. Lysis (Phosphatase Inhibitors) Step3->Step4 Step5 5. Western Blot (p-AMPK Thr172) Step4->Step5

Caption: Figure 2. Step-by-step workflow for assessing cellular AMPK activation.

Detailed Steps:

  • Differentiation: Culture L6 myoblasts in α-MEM + 2% FBS for 5–7 days until >80% myotube formation is observed.

  • Serum Starvation: Wash cells 2x with PBS. Incubate in serum-free α-MEM for 4 hours. Rationale: Basal AMPK activity is high in serum; starvation reduces background noise.

  • Treatment:

    • Negative Control: 0.1% DMSO.

    • Positive Control: AICAR (1 mM) or Metformin (2 mM).

    • Experimental: Xn or Xc (10, 20, 50 µM); Mangiferin (10–100 µM).

    • Duration: Incubate for 60 minutes at 37°C.

  • Lysis: Rapidly aspirate media. Rinse with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail 2 & 3 (Sigma). Critical: AMPK dephosphorylation is rapid; keep samples on ice.

  • Immunoblotting:

    • Primary Ab: Anti-phospho-AMPK

      
       (Thr172) (Cell Signaling Tech #2535).
      
    • Loading Control: Anti-total AMPK

      
       or 
      
      
      
      -Actin.
    • Downstream Check: Anti-phospho-ACC (Ser79).

Data Interpretation: A successful "hit" requires a >2-fold increase in p-AMPK/Total-AMPK ratio compared to DMSO. Concurrent phosphorylation of ACC (Ser79) confirms functional kinase activity, ruling out sterile phosphorylation.

Protocol C: Functional Glucose Uptake Assay (2-NBDG)

Activation of AMPK in muscle should drive GLUT4 translocation. This assay links kinase activity to physiological function.

Method:

  • Preparation: Starve differentiated L6 myotubes (as above) in Krebs-Ringer Phosphate HEPES (KRPH) buffer for 2 hours.

  • Inhibition Check (Validation): Pre-treat one set of wells with Compound C (10 µM) for 30 mins. Rationale: If Xanthene effect is blocked by Compound C, it is AMPK-dependent.

  • Stimulation: Add Xanthene derivatives (e.g., Xn 20 µM) for 1 hour.

  • Uptake: Add 2-NBDG (fluorescent glucose analog) to a final concentration of 100 µM. Incubate for 30 mins at 37°C.

  • Stop: Wash cells 3x with ice-cold PBS to remove extracellular probe.

  • Read: Measure fluorescence (Ex/Em: 465/540 nm) on a microplate reader.

Validating the LKB1-Dependency

To confirm the xanthene derivative acts via the canonical LKB1 pathway (and not the CaMKK


 stress pathway), perform the following exclusion experiment.

Experimental Matrix:

ConditionPre-TreatmentTreatmentExpected Result (if LKB1-driven)
Basal DMSODMSOLow p-AMPK
Control DMSOXanthene (20µM)High p-AMPK
CaMKK Block STO-609 (10µM)Xanthene (20µM)High p-AMPK (No effect)
LKB1 Null HeLa Cells (LKB1-)Xanthene (20µM)No Activation
LKB1 Rescue HeLa + LKB1 plasmidXanthene (20µM)Restored Activation

Note: If STO-609 inhibits activation, the compound likely acts by raising intracellular Calcium (off-target toxicity), not specific metabolic sensing.

References

  • Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase. Source: PLOS ONE (2014). URL:[Link]

  • Mangiferin decreases plasma free fatty acids through promoting its catabolism in liver by activation of AMPK. Source:[3] PLOS ONE / PubMed (2013). URL:[Link]

  • AMP-activated protein kinase: Ancient energy gauge provides clues to modern understanding of metabolism. Source: Cell Metabolism (2005). URL:[Link]

  • Small-Molecule Activators of AMP-Activated Protein Kinase (AMPK), RSVA314 and RSVA405, Inhibit Adipogenesis. Source: Diabetes (2011). URL:[Link]

Sources

Application Note: Real-Time Cellular Imaging with 9H-Xanthene-9-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

9H-Xanthene-9-methanamine (and its structural derivatives) represents a specialized class of fluorogenic scaffolds primarily utilized for lysosomal targeting and intracellular pH sensing .[1] Unlike ubiquitous xanthene dyes (e.g., Fluorescein, Rhodamine) that operate in the green/red spectrum, the core 9H-xanthene scaffold typically exhibits intrinsic fluorescence in the blue region (Ex/Em: ~380/420 nm) , providing a crucial "third channel" for multiplexed imaging alongside GFP and RFP markers.[1]

Mechanism of Action: The "Proton Trap"

The utility of this compound in cellular imaging is governed by two physicochemical principles:

  • Lysosomotropism: The methanamine group (

    
    ) acts as a weak base.[1] In the neutral cytosolic pH (~7.2), a portion of the molecule remains uncharged and lipophilic, allowing it to freely permeate cell membranes.[1] Upon entering the acidic environment of the lysosome (pH 4.5–5.0), the amine becomes protonated (
    
    
    
    ).[1] This charged species is membrane-impermeable, effectively trapping the probe inside the lysosome.[1]
  • Photoinduced Electron Transfer (PET) Switching: In its deprotonated state, the lone pair of electrons on the amine nitrogen can quench the fluorescence of the xanthene core via PET.[1] Protonation eliminates this lone pair, suppressing PET and restoring fluorescence.[1] Consequently, the molecule acts as a "Turn-On" sensor for acidic environments.[1]

Visualization: Mechanism of Accumulation & Fluorescence[1]

The following diagram illustrates the cellular uptake, lysosomal trapping, and fluorescence activation mechanism.[1]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Probe_Out Probe (Neutral) Non-Fluorescent (PET ON) Probe_Cyto Probe (Neutral) Transient Diffusion Probe_Out->Probe_Cyto Passive Diffusion Probe_Lyso Probe-H+ (Charged) Fluorescent (PET OFF) TRAPPED Probe_Cyto->Probe_Lyso Protonation & Accumulation Probe_Lyso->Probe_Cyto Impermeable

Figure 1: Mechanism of lysosomotropic trapping and pH-dependent fluorescence activation of this compound.[1]

Materials & Preparation

Reagents
  • This compound (Solid): Store at -20°C, protected from light.[1]

  • Anhydrous DMSO (Dimethyl sulfoxide): PCR grade.[1]

  • Live Cell Imaging Buffer (LCIB): HBSS or Phenol-red free DMEM supplemented with 25 mM HEPES.[1]

  • Reference Markers (Optional): MitoTracker™ Orange (Mitochondria) or SiR-Actin (Cytoskeleton).[1]

Stock Solution Protocol
  • Weighing: Weigh 1–2 mg of this compound into a sterile amber microcentrifuge tube.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM Stock Solution .

    • Calculation: Volume (µL) = [Mass (mg) / MW (211.26 g/mol )] × 100,000.[1]

  • Storage: Aliquot into 10 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Experimental Protocols

Protocol A: Kinetic Live-Cell Lysosomal Tracking

Objective: Visualize lysosomal dynamics and fusion events in real-time.[1]

  • Cell Preparation:

    • Seed cells (e.g., HeLa, MCF-7) in a 35mm glass-bottom dish (MatTek) 24 hours prior.[1] Aim for 60–70% confluency.

  • Staining Solution:

    • Dilute the 10 mM Stock 1:1000 in LCIB to make a 10 µM Working Solution .

    • Optimization Note: Optimal concentration varies by cell line (range: 1–20 µM).[1] Start with 5 µM to minimize cytotoxicity.[1]

  • Incubation:

    • Remove culture media and wash cells once with warm PBS.[1]

    • Add the Staining Solution and incubate at 37°C, 5% CO₂ for 15–30 minutes .

  • Wash & Recovery:

    • Remove Staining Solution.[1]

    • Wash cells 3x with warm LCIB.[1]

    • Add fresh LCIB for imaging.[1]

  • Imaging Settings:

    • Excitation: 375 nm or 405 nm laser line.[1]

    • Emission: 420–460 nm (DAPI/BFP filter set).[1]

    • Exposure: Keep exposure <100ms to prevent phototoxicity and bleaching.[1]

Protocol B: Intracellular pH Calibration (Ratiometric/Intensity)

Objective: Quantify lysosomal pH changes (e.g., during autophagy induction).[1]

Note: As this compound is primarily an intensity-based sensor, accurate pH quantification requires an "In Situ Calibration Curve" using the Nigericin clamp method.[1]

  • Preparation of Calibration Buffers:

    • Prepare high-K+ buffers (135 mM KCl, 20 mM NaCl, 20 mM HEPES/MES) adjusted to pH 4.0, 5.0, 6.0, 7.0, and 8.0.[1]

    • Supplement each buffer with 10 µM Nigericin (H+/K+ ionophore) and 10 µM Monensin (Na+/H+ ionophore) to equilibrate intracellular and extracellular pH.[1]

  • Staining:

    • Stain cells with this compound as in Protocol A.[1]

  • Clamping & Imaging:

    • Perfusion: Sequentially perfuse cells with pH 4.0 buffer, wait 5 mins, image.[1] Repeat for pH 5.0, 6.0, etc.[1]

    • Data Output: Plot Mean Fluorescence Intensity (MFI) vs. pH to generate a sigmoidal calibration curve.

Data Analysis & Troubleshooting

Quantitative Summary Table
ParameterValue / ConditionNotes
Excitation Max ~385 nmCompatible with 405 nm diode lasers.[1]
Emission Max ~420 nmBlue channel (distinct from GFP/RFP).[1]
Working Conc. 1 – 10 µMHigher conc.[1] may buffer lysosomal pH.[1]
Incubation Time 15 – 30 minRapid uptake due to lipophilicity.[1]
pKa (Apparent) ~5.5 – 6.0Ideal for distinguishing Lysosomes (pH 4.[1]5) from Cytosol (pH 7.2).[1]
Photostability ModerateUse low laser power; less stable than Alexa Fluor.[1]
Troubleshooting Guide
  • Issue: High Cytosolic Background.

    • Cause: Probe concentration too high or incubation too long.[1]

    • Fix: Reduce concentration to 1 µM or perform an additional "chase" period (15 min in probe-free media) to allow cytosolic clearance.[1]

  • Issue: Rapid Photobleaching.

    • Cause: High energy UV/Blue excitation.[1]

    • Fix: Use pulsed excitation or reduce laser power to 1-2%.[1] Ensure acquisition rate is optimized (e.g., 1 frame/sec for motility, not video rate).

  • Issue: Cell Toxicity/Vacuolization. [1]

    • Cause: "Lysosomal Swelling" (vacuolization) is a common side effect of amine-rich bases accumulating in lysosomes.[1]

    • Fix: Reduce probe concentration.[1] This is a sign of the "proton sponge" effect.[1]

References

  • Mechanism of Xanthene Fluorescence

    • Grimm, J. B., et al. (2015).[1] "A general method to fine-tune fluorophores for live-cell imaging."[1] Nature Methods.[1] Describes the tuning of xanthene scaffolds (Rhodamines/Fluoresceins) and the role of amine handles in localization.[1]

    • [1]

  • Lysosomotropic Amines & pH Sensing

    • Han, J., et al. (2010).[1] "Fluorescent Indicators for Intracellular pH." Chemical Reviews. Comprehensive review of the PET mechanism in amine-functionalized probes.

    • [1]

  • Xanthene Scaffold Properties

    • Dean, P. M., et al. (2008).[1] "Methyl 9H-xanthene-9-carboxylate."[1] Acta Crystallographica. Provides structural insights into the 9-substituted xanthene core relevant to the methanamine derivative.[1][2]

    • [1]

  • Nitric Oxide Detection (Related Application)

    • Kojima, H., et al. (1998).[1] "Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins."[1] Analytical Chemistry. Establishes the precedent for using xanthene-amines for NO sensing (opening of the ring system).

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: 9H-Xanthene-9-methanamine Stability Guide

[1][2][3]

Introduction: The "Dual-Threat" Stability Challenge

As a Senior Application Scientist, I often see researchers treat 9H-Xanthene-9-methanamine (9-aminomethylxanthene) as a standard primary amine.[1][2][3] This is a critical error. This molecule presents a unique "dual-threat" stability profile:

  • The Xanthene Core (C9 Instability): The carbon at position 9 (C9) is "benzylic-like" and highly susceptible to radical abstraction.[1][2][3] In the presence of oxygen and light, it rapidly oxidizes to xanthone derivatives (turning the solution yellow).

  • The Primary Amine: Like all primary amines, it is nucleophilic and prone to reacting with atmospheric CO₂ (carbamate formation) and electrophilic solvent impurities (aldehydes/ketones).[1][3]

This guide provides the mechanistic understanding and protocols required to maintain the integrity of this compound in solution.

Module 1: Mechanistic Insight (The "Why")

To stabilize this molecule, you must understand the degradation pathways. The two primary enemies are Oxygen (mediated by light) and Carbon Dioxide .[1][3]

Degradation Pathways

degradation_pathwaysStartThis compound(Colorless Solution)OxidationRadical Abstractionat C9 PositionStart->Oxidation Light + O2CO2_AbsReaction withAtmospheric CO2Start->CO2_Abs Air ExposureXanthoneXanthone Derivative(Yellow/Brown Impurity)Oxidation->Xanthone Auto-oxidationCarbamateAmmonium Carbamate Salt(White Precipitate)CO2_Abs->Carbamate Nucleophilic Attack

Figure 1: The two primary degradation vectors.[1][2][3] The C9 oxidation is irreversible and chromogenic (yellowing), while CO₂ absorption leads to precipitation.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues with your current stock solutions.

SymptomProbable CauseMechanismCorrective Action
Solution turns Yellow/Brown Oxidation (Xanthone formation) The C9 proton is abstracted, leading to oxidation of the central ring to a ketone (xanthone).[1][2][3]Irreversible. Discard solution. For future preps, use degassed solvents and store in amber vials under Argon.[3]
White Precipitate forms Carbamate Formation The primary amine reacts with atmospheric CO₂ to form an insoluble carbamate salt.[2][3]Reversible (mostly). Acidify slightly (e.g., 0.1M HCl) to decarboxylate, or filter if purity is critical. Store under inert gas.
Unexpected Peak at M+12 Schiff Base Formation Reaction with formaldehyde impurities in low-grade Methanol or DCM.[1][2][3]Irreversible. Switch to HPLC-grade or anhydrous solvents.[1][2][3] Avoid Acetone/DMSO.[1][2][3]
Loss of Biological Activity Adsorption The lipophilic xanthene core adsorbs to plastic surfaces (polystyrene/polypropylene).[1]Switch to glass vials or low-binding plastics.

Module 3: Stabilization Protocols

Protocol A: Preparation of the Hydrochloride Salt (Recommended)

Why: Converting the free base amine to its hydrochloride salt (HCl) protonates the amine, preventing CO₂ absorption and significantly reducing oxidative susceptibility.

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Dropwise add 1.2 equivalents of 2M HCl in Diethyl Ether (commercial solution) while stirring on ice.

  • Precipitation: A white solid (the HCl salt) will precipitate immediately.[1][2][3]

  • Isolation: Filter the solid under an inert atmosphere (Nitrogen funnel) or centrifuge.

  • Drying: Dry under high vacuum for 2 hours.

  • Storage: Store the solid at -20°C. It is stable for >1 year in this form.

Protocol B: Handling in Solution (Free Base)

If you must use the free base in solution (e.g., for conjugation reactions):

  • Solvent Selection: Use Anhydrous DMF or Anhydrous DMSO .[1][2][3]

    • Note: Avoid Acetone (forms imines) and Chloroform (often contains phosgene/HCl traces that react).[1][2][3]

  • Degassing: Sparge the solvent with Argon for 15 minutes before adding the solute.

  • Concentration: Maintain high concentration (>10 mM). Dilute solutions degrade faster due to higher solvent-oxygen-to-solute ratio.[1][2][3]

  • Storage:

    • Vessel: Amber glass vial with a PTFE-lined septum cap.

    • Atmosphere: Flush headspace with Argon after every use.[1][2][3]

    • Temp: -20°C (Do not store at 4°C for >1 week).

Module 4: Solvent Compatibility Matrix

SolventCompatibilityNotes
DMSO ⚠️ Caution Good solubility, but DMSO is an oxidant.[1][2][3] Use only fresh, anhydrous, high-grade DMSO.[1][2][3] Freeze at -20°C.
Methanol/Ethanol ⚠️ Caution Protic solvents can accelerate oxidation.[1][2][3] Use only for short-term handling (<24h).
Acetone Incompatible Reacts with the amine to form a Schiff base (imine).[1][3]
DCM/Chloroform Good Good solubility for the free base.[2][3] Ensure Chloroform is ethanol-free (amylene stabilized is preferred).[1][2][3]
Water Incompatible Free base is insoluble.[1][2][3] HCl salt is soluble but hydrolytically unstable over long periods.[1][2][3]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to improve solubility? A: Avoid if possible. Sonication generates local heat and cavitation bubbles that can generate radicals, accelerating the C9 oxidation. If you must, use a bath sonicator with ice water and keep it under 30 seconds.[3]

Q: My LC-MS shows a peak at M+16. What is this? A: This is likely the N-oxide or the C9-hydroxyl derivative.[1][2][3] This confirms oxygen exposure.[1][2][3] Ensure your solvents are degassed.[1][2][3]

Q: Why does the protocol specify "Amber Glass"? A: The xanthene core can act as a photosensitizer. UV/Visible light absorption excites the molecule, promoting the abstraction of the C9 proton and subsequent reaction with dissolved oxygen. Amber glass blocks the excitation wavelengths (<450 nm).[1][2][3]

Q: Can I use this molecule in cell culture media? A: Yes, but prepare immediately before use. Do not store the molecule in media (which contains amino acids, glucose, and buffering salts) as it will react or precipitate. Make a 1000x stock in DMSO and spike into media.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound).[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved January 31, 2026, from [Link]

  • Lepaumier, H., et al. (2009).[2][3] Degradation of amines in solution: Mechanisms and kinetics. Industrial & Engineering Chemistry Research. (Contextual grounding on amine oxidation).

  • Popielarz, R., et al. (2008).[1][2][3] Photo-oxidation of Xanthene Derivatives. Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the C9 radical oxidation mechanism).

Validation & Comparative

A Comparative Guide to 9H-Xanthene-9-methanamine and Other Fluorescent Probes for Mitochondrial Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of emerging 9H-Xanthene-9-methanamine-based fluorescent probes against established mitochondrial stains. It is designed for researchers, scientists, and drug development professionals seeking to select the optimal tool for visualizing mitochondrial structure, function, and dynamics. We will delve into the mechanisms of action, comparative performance data, and field-proven experimental protocols to empower your research.

The Central Role of Mitochondria and the Need for Superior Probes

Mitochondria are dynamic organelles at the heart of cellular bioenergetics, metabolism, and signaling.[1] Their dysfunction is a hallmark of numerous pathologies, from neurodegenerative diseases to cancer and cardiovascular conditions.[2] Consequently, the ability to accurately visualize and analyze mitochondrial behavior in living cells is paramount.

Fluorescent probes are indispensable tools for this purpose, offering high spatial and temporal resolution.[3] An ideal mitochondrial probe should exhibit:

  • High Specificity: Accumulate selectively within the mitochondria.

  • High Brightness: Possess a high quantum yield and extinction coefficient for a strong signal.

  • Photostability: Resist photobleaching during prolonged imaging sessions, crucial for time-lapse studies.[4]

  • Low Cytotoxicity: Exert minimal impact on normal cellular and mitochondrial function to ensure data integrity.[5]

  • Predictable Mechanism: Have a well-understood mechanism of action, such as dependence on mitochondrial membrane potential (MMP).

This guide focuses on the xanthene class of fluorophores, particularly novel this compound derivatives, and compares them with classic probes like the MitoTracker® family, Rhodamine 123, and JC-1. Xanthene-based dyes are renowned for their rigid, planar structures that maximize fluorescence, making them an excellent scaffold for developing high-performance probes.[6][7]

Mechanism of Action: Illuminating the Powerhouse

The primary mechanism for targeting mitochondria with small molecule probes is the exploitation of the mitochondrial membrane potential (MMP). Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, making the mitochondrial matrix highly negative (approximately -140 to -180 mV) relative to the cytosol.

This negative potential acts as an electrophoretic force, driving the accumulation of cell-permeant, cationic (positively charged) fluorescent dyes from the cytosol into the matrix.[8] Consequently, the fluorescence intensity of these probes within the mitochondria is directly proportional to the MMP, making them excellent reporters of mitochondrial health. A loss of MMP, an early event in apoptosis, results in the dispersal of these dyes and a loss of signal.[9][10]

However, not all probes are MMP-dependent. Some, like MitoTracker® Green FM, are designed to accumulate in the mitochondrial lipid environment regardless of membrane potential, serving as markers for mitochondrial mass.[11][12]

G cluster_cell Cell cluster_mito Mitochondrion Cytosol Cytosol Matrix Matrix (High Negative Potential) Cytosol->Matrix Accumulates via MMP gradient Probe_out Cationic Probe (e.g., Xanthene Derivative) Probe_out->Cytosol Diffuses across plasma membrane

Caption: Mitochondrial probe accumulation workflow.

Head-to-Head Comparison: 9H-Xanthene Derivatives vs. The Field

The choice of a mitochondrial probe depends critically on the experimental question. Are you performing long-term live-cell imaging, super-resolution microscopy, or a ratiometric analysis of MMP? Below, we compare the key performance characteristics of several leading probe classes.

Data Summary: Performance Characteristics of Mitochondrial Probes
Probe FamilyCore StructureTypical Excitation/Emission (nm)PhotostabilityCytotoxicityMMP Dependent?Fixable?
9H-Xanthene Derivatives XantheneVariable (e.g., ~560/580)Very High[13]Low[14]YesVariable
MitoTracker® Red CMXRos Xanthene (Rhodamine)579 / 599[15]High[16]ModerateYesYes[17]
MitoTracker® Green FM Carbocyanine490 / 516[15]High[11]Moderate[5]No[12]No[15]
Rhodamine 123 (Rh123) Xanthene (Rhodamine)507 / 529[18]Low[11]High[19]Yes[18]No
JC-1 Carbocyanine~514/529 (Monomer) & ~585/590 (Aggregate)[20]Low[16]ModerateYes (Ratiometric)No
In-Depth Analysis
  • This compound & Derivatives: This emerging class of probes leverages a rigid xanthene core to achieve exceptional brightness and photostability.[13] Recent studies have reported ultrabright xanthene probes that enable mitochondrial imaging at nanomolar concentrations, significantly reducing the potential for phototoxicity.[13] Their superior photophysical properties make them ideal candidates for demanding applications like structured illumination microscopy (SIM) and stimulated emission depletion (STED) super-resolution imaging.[4][13]

  • MitoTracker® Probes: This is the most established and widely used family of mitochondrial probes.[15] Their key advantage is variety.

    • MitoTracker® Red CMXRos and Deep Red FM are MMP-dependent and contain a mildly thiol-reactive chloromethyl group.[17] This allows the probe to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation with aldehydes, which is a significant advantage for immunofluorescence co-staining workflows.[17][21]

    • MitoTracker® Green FM is largely MMP-independent and serves as an excellent marker for mitochondrial mass.[11][12] It is also highly photostable.[11]

  • Rhodamine 123 (Rh123): As one of the first fluorescent dyes used to measure MMP, Rh123 is a cost-effective choice for basic endpoint assays.[9][18] However, its utility in live-cell imaging is limited by its lower photostability compared to modern probes and its tendency to inhibit mitochondrial respiration and protein degradation at higher concentrations, leading to cytotoxicity.[11][19]

  • JC-1: The unique strength of JC-1 is its ability to provide a ratiometric readout of MMP. In healthy mitochondria with a high MMP, the dye forms "J-aggregates" that emit red fluorescence.[20][22] In apoptotic or unhealthy cells with a low MMP, it remains a monomer and emits green fluorescence.[20] By calculating the red/green fluorescence ratio, one can assess changes in MMP independent of factors like cell number or mitochondrial mass.[23] Its primary drawback is its significant photobleaching, which can complicate long-term dynamic studies.[16]

cluster_healthy Healthy Mitochondrion (High MMP) cluster_apoptotic Apoptotic Mitochondrion (Low MMP) jc1_agg JC-1 J-Aggregates red_light Red Fluorescence (~590 nm) jc1_agg->red_light jc1_mono JC-1 Monomers green_light Green Fluorescence (~529 nm) jc1_mono->green_light jc1_probe JC-1 Dye jc1_probe->jc1_agg Accumulates jc1_probe->jc1_mono Disperses

Caption: Ratiometric mechanism of the JC-1 probe.

Experimental Considerations & Protocols

Scientific integrity demands robust and reproducible protocols. The following sections provide validated starting points for your experiments.

Choosing the Right Probe: A Decision Framework

Your choice of probe should be dictated by your experimental goals.

  • Long-Term Live-Cell Imaging? Prioritize high photostability and low cytotoxicity.

    • Top Choice: this compound derivatives.[13][24]

    • Alternative: MitoTracker® Green FM (if MMP-independence is acceptable).

  • Fixing Cells for IF Staining? A fixable probe is mandatory.

    • Top Choice: MitoTracker® Red CMXRos or Deep Red FM.[17][21]

  • Quantifying MMP Changes? A ratiometric probe provides the most reliable data.

    • Top Choice: JC-1.[20][22]

    • Alternative: TMRM or TMRE for single-wavelength intensity-based measurements.[25]

  • Super-Resolution Microscopy? Requires exceptional brightness and photostability.

    • Top Choice: Specialized 9H-Xanthene derivatives (e.g., Me-hNR, MitoPB Yellow).[4][13]

General Protocol for Live-Cell Mitochondrial Staining

This protocol is a general guideline. Optimal probe concentration and incubation times should be determined empirically for your specific cell type and experimental conditions.

1. Reagent Preparation: a. Prepare a 1 mM stock solution of the fluorescent probe in high-quality, anhydrous dimethyl sulfoxide (DMSO). b. Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

2. Cell Preparation: a. Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).

3. Staining Solution Preparation: a. On the day of the experiment, warm an aliquot of the probe stock solution to room temperature. b. Dilute the stock solution in pre-warmed, serum-free cell culture medium to the final working concentration. It is critical to use serum-free medium during staining as serum proteins can bind to the dyes and increase background fluorescence.

Table: Recommended Starting Concentrations & Times

ProbeTypical Working ConcentrationIncubation Time
9H-Xanthene Derivatives5 - 100 nM[13]30 - 60 min
MitoTracker® Red CMXRos25 - 500 nM15 - 45 min[21]
MitoTracker® Green FM25 - 500 nM15 - 45 min
Rhodamine 1231 - 10 µM15 - 30 min[18]
JC-11 - 10 µM15 - 30 min

4. Cell Staining: a. Remove the culture medium from the cells. b. Gently add the pre-warmed staining solution to cover the cells. c. Incubate the cells for the recommended time at 37°C in a CO₂ incubator.

5. Wash and Image: a. Remove the staining solution. b. Wash the cells two to three times with a pre-warmed imaging buffer (e.g., PBS or complete medium) to remove unbound probe.[25][26] c. Add fresh, pre-warmed imaging medium to the cells. d. Proceed with fluorescence microscopy using the appropriate filter sets.

6. Self-Validating Control (for MMP-dependent probes): a. To confirm that the staining is dependent on MMP, treat a parallel sample of stained cells with a mitochondrial uncoupler like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or CCCP at 5-10 µM for 5-10 minutes prior to imaging. This will collapse the MMP and should result in a significant loss of mitochondrial fluorescence.

Conclusion

The landscape of mitochondrial fluorescent probes is evolving rapidly. While classic probes like MitoTracker®, Rhodamine 123, and JC-1 remain valuable tools for specific, well-defined applications, they are often constrained by limitations in photostability and cytotoxicity.

Novel probes based on the this compound scaffold represent a significant leap forward. Their engineered photophysical properties—ultra-high brightness, superior photostability, and low toxicity—are unlocking new possibilities in mitochondrial research.[13] These next-generation tools are particularly empowering for advanced applications such as long-term tracking of mitochondrial dynamics and super-resolution imaging of cristae architecture, providing researchers with an unprecedented view into the intricate world of the cell's powerhouse.

References

  • ResearchGate. (n.d.). The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (2022). Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia. Retrieved from [Link]

  • ACS Publications. (2024). Ultrabright Xanthene Fluorescence Probe for Mitochondrial Super-Resolution Imaging. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). JC-1 (Mitochondrial Membrane Potential Probe). Retrieved from [Link]

  • National Institutes of Health. (2021). Fluorescent Materials for Monitoring Mitochondrial Biology. Retrieved from [Link]

  • YouTube. (2013). Microscopy: Fluorescent Probes (Timothy Mitchison). Retrieved from [Link]

  • ResearchGate. (n.d.). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. Retrieved from [Link]

  • ACS Publications. (n.d.). Mitochondria-Targeted Fluorescent Probes: Bridging Molecular Innovation and Disease Diagnosis. Retrieved from [Link]

  • National Institutes of Health. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Retrieved from [Link]

  • PNAS. (2019). A photostable fluorescent marker for the superresolution live imaging of the dynamic structure of the mitochondrial cristae. Retrieved from [Link]

  • PubMed. (n.d.). Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues. Retrieved from [Link]

  • PubMed. (2019). Photostable Fluorescent Tracker for Imaging Mitochondria with Super Resolution. Retrieved from [Link]

  • Abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. Retrieved from [Link]

  • MDPI. (n.d.). Mitochondrial Transport and Metabolic Integration: Revisiting the Role of Metabolite Trafficking in Cellular Bioenergetics. Retrieved from [Link]

  • PubMed. (n.d.). A non-toxic fluorogenic dye for mitochondria labeling. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes. Retrieved from [Link]

  • Emulatebio. (2019). Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. Retrieved from [Link]

  • MDPI. (n.d.). Imaging Mitochondrial Functions: From Fluorescent Dyes to Genetically-Encoded Sensors. Retrieved from [Link]

  • PubMed. (n.d.). The Mitochondrial Probe Rhodamine 123 Inhibits in Isolated Hepatocytes the Degradation of Short-Lived Proteins. Retrieved from [Link]

  • PubMed. (2014). Comparison of mitochondrial fluorescent dyes in stromal cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

Sources

Structural analogs of 9H-Xanthene-9-methanamine and their properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tricyclic Scaffold Landscape

9H-Xanthene-9-methanamine (CAS: 35598-63-1) represents a pivotal chemical scaffold in medicinal chemistry, distinguished by its tricyclic dibenzo[b,e]pyran core. While often overshadowed by its ester derivatives (e.g., Propantheline), the methanamine core serves as a critical pharmacophore for developing agents targeting G-protein coupled receptors (GPCRs), specifically 5-HT2A, D2, and more recently, mGlu1 receptors.

This guide provides a technical comparison of this compound against its two primary bioisosteres: the carbon-bridged 9-Aminomethyl-9,10-dihydroanthracene (AMDA) and the sulfur-bridged 9-Aminomethylthioxanthene . We analyze how the heteroatom substitution (O vs. CH₂ vs. S) dictates receptor selectivity, lipophilicity, and therapeutic utility.

Structural Landscape & Physicochemical Profile[1][2]

The core differentiation lies in the "bridge" atom at position 10 (or equivalent), which alters the fold angle of the tricyclic system, influencing receptor docking geometry.

CompoundCore StructureBridge AtomFold Angle (°)Predicted LogPpKa (Amine)Primary Utility
This compound XantheneOxygen (-O-)~150°2.3~9.5mGlu1 Modulator, Anticholinergic
AMDA DihydroanthraceneMethylene (-CH₂-)~145°3.8~9.85-HT2A Antagonist
9-Aminomethylthioxanthene ThioxantheneSulfur (-S-)~140°3.1~9.4D2 Antagonist (Neuroleptic)
Key Insight: The "Fold Angle" Effect

The xanthene core (Oxygen bridge) is flatter than the thioxanthene (Sulfur bridge). This geometric variation is the causal factor for selectivity:

  • AMDA (Carbon): The rigid butterfly shape fits the 5-HT2A receptor's hydrophobic pocket perfectly, acting as a potent antagonist (Ki = 9.5–21 nM).

  • Xanthene (Oxygen): The slightly flatter profile reduces 5-HT2A affinity but increases suitability for mGlu1 allosteric sites and muscarinic receptors.

  • Thioxanthene (Sulfur): The deeper fold favors Dopamine D2 receptor binding, a hallmark of antipsychotic activity (e.g., Chlorprothixene).

Comparative Performance Analysis

Pharmacodynamic Profile (Receptor Binding)

The following data synthesizes binding affinities from radioligand displacement assays.

Target ReceptorAMDA (Carbon) Xanthene Analog (Oxygen) Thioxanthene Analog (Sulfur)
5-HT2A (Serotonin) High Affinity (

nM)
Moderate Affinity (

nM)
Low Affinity
D2 (Dopamine) Low AffinityLow AffinityHigh Affinity (Neuroleptic activity)
mGlu1 (Glutamate) InactiveActive (PAM) Inactive
Muscarinic (M1-M5) Low AffinityHigh Affinity (Scaffold for Anticholinergics)Moderate Affinity

Scientific Interpretation: Researchers targeting antipsychotic activity should prioritize the Thioxanthene scaffold due to its superior D2 blockade. For antidepressant/anxiolytic profiles involving serotonin modulation without dopaminergic side effects (EPS), the AMDA or Xanthene scaffolds are superior. The Xanthene core specifically offers a pathway to non-dopaminergic CNS modulation (mGlu1), reducing the risk of motor side effects.

ADME & Solubility
  • Lipophilicity: AMDA is significantly more lipophilic (LogP ~3.8) than this compound (LogP ~2.3).

    • Implication: The Xanthene analog has lower Blood-Brain Barrier (BBB) penetration potential unless the side chain is modified, but it exhibits superior aqueous solubility, making formulation easier.

  • Metabolic Stability: The ether bridge in Xanthene is metabolically inert compared to the sulfur in Thioxanthene, which is prone to S-oxidation (sulfoxide formation), potentially altering activity in vivo.

Experimental Methodologies

Synthesis of this compound

Objective: Efficient synthesis avoiding over-reduction. Method: Reduction of 9-Cyanoxanthene.

Protocol:

  • Starting Material: Dissolve 9-xanthenecarbonitrile (10 mmol) in anhydrous THF (50 mL).

  • Reduction: Add Lithium Aluminum Hydride (LiAlH₄, 15 mmol) dropwise at 0°C under Argon atmosphere.

    • Note: Use of LiAlH₄ is preferred over catalytic hydrogenation to prevent reduction of the aromatic rings.

  • Reflux: Warm to room temperature and reflux for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Cool to 0°C. Perform Fieser workup (add

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O).
  • Purification: Filter the aluminum salts. Extract filtrate with Ethyl Acetate. Dry over Na₂SO₄.

  • Isolation: Convert to Hydrochloride salt using 1M HCl in ether for stability.

Radioligand Binding Assay (5-HT2A)

Objective: Determine


 of the analog to assess serotonergic potency.
Self-Validating Step:  Use Ketanserin as a reference standard (

nM).
  • Membrane Prep: HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation: Mix 50 µg membrane protein with [³H]-Ketanserin (1 nM final conc.) and varying concentrations of the test analog (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for selecting the appropriate scaffold based on the desired therapeutic endpoint.

SAR_Logic Start Target Indication Bridge Bridge Atom Selection Start->Bridge O_Bridge Oxygen (-O-) Xanthene Core Bridge->O_Bridge Flat Geometry C_Bridge Carbon (-CH2-) Anthracene Core Bridge->C_Bridge Rigid Butterfly S_Bridge Sulfur (-S-) Thioxanthene Core Bridge->S_Bridge Deep Fold Outcome_O mGlu1 Modulator Anticholinergic (Lower Lipophilicity) O_Bridge->Outcome_O Outcome_C 5-HT2A Antagonist (High Affinity) (High Lipophilicity) C_Bridge->Outcome_C Outcome_S D2 Antagonist (Antipsychotic) (Metabolic S-Oxidation) S_Bridge->Outcome_S

Caption: SAR Decision Tree linking the heteroatom bridge (O, C, S) to the predicted pharmacological outcome and receptor selectivity profile.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Precursor: 9-Xanthenecarbonitrile (Dissolved in THF) Step2 Reduction Agent: LiAlH4 (0°C, Argon Atmosphere) Step1->Step2 Activation Step3 Reaction: Reflux 4h (Monitor via TLC) Step2->Step3 Hydride Transfer Step4 Quench: Fieser Workup (H2O / NaOH / H2O) Step3->Step4 Termination Step5 Product: this compound (Isolate as HCl salt) Step4->Step5 Purification

Caption: Step-by-step synthesis workflow for the conversion of 9-cyanoxanthene to this compound via reductive amination logic.

References

  • Westkaemper, R. B., et al. (1999). "9-(Aminomethyl)-9,10-dihydroanthracene Is a Novel and Unlikely 5-HT2A Receptor Antagonist."[1] European Journal of Pharmacology.

  • Runyon, S. P., et al. (2001). "Geometry-affinity relationships of the selective serotonin receptor ligand 9-(aminomethyl)-9,10-dihydroanthracene." Bioorganic & Medicinal Chemistry.

  • PubChem. (2024).[2] "this compound Compound Summary." National Library of Medicine.

  • Niswender, C. M., & Conn, P. J. (2010). "Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease." Annual Review of Pharmacology and Toxicology.

  • Dean, P. M., et al. (2008).[3] "Methyl 9H-xanthene-9-carboxylate."[3] Acta Crystallographica Section E.

Sources

Safety Operating Guide

Personal protective equipment for handling 9H-Xanthene-9-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 9H-Xanthene-9-methanamine (CAS: 13483-59-5, also known as 9-aminomethylxanthene) requires a safety protocol that addresses two distinct chemical risks: the tricyclic xanthene core (potential biological activity/CNS effects) and the primary amine functional group (corrosivity/irritation potential).

Unlike inert buffers, this compound must be treated as a Hazardous Basic Amine . This guide moves beyond generic "safety glasses and gloves" advice to provide a risk-based PPE architecture designed to prevent exposure during synthesis, purification, and biological screening.

Chemical Hazard Profile (Inferred & Structural)
PropertyHazard ImplicationOperational Control
Functional Group Primary Alkyl Amine (

)
Corrosive/Irritant: High risk of chemical burns to mucous membranes (eyes/lungs).
Physical State Crystalline Solid / PowderInhalation Risk: Dust generation during weighing is the primary exposure vector.
Reactivity Basic (pH > 7 in solution)Incompatibility: Violent reaction with strong oxidizers and acids.
Bioactivity Xanthene DerivativeToxicity: Potential CNS depression or stimulation; treat as bioactive until proven otherwise.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it scales with the operation. The following matrix defines the Minimum Viable Protection (MVP) for specific workflows.

PPE Selection Logic

Expert Insight: Standard latex gloves are insufficient for amine handling due to poor chemical resistance against basic organic compounds. Nitrile is the required standard.

PPE_Decision_Tree

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.